2-Phenylisonicotinonitrile
Description
Properties
IUPAC Name |
2-phenylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-10-6-7-14-12(8-10)11-4-2-1-3-5-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEVXBMHURSJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345134 | |
| Record name | 2-Phenylisonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33744-17-1 | |
| Record name | 2-Phenylisonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenylisonicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
In-Depth Technical Guide: 2-Phenylisonicotinonitrile (CAS: 33744-17-1)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Properties
2-Phenylisonicotinonitrile, with the CAS number 33744-17-1, is a heterocyclic compound featuring a phenyl group attached to a pyridine ring at the 2-position and a nitrile group at the 4-position.[1] This unique arrangement of a phenyl ring, a pyridine core, and a cyano group imparts it with versatile chemical reactivity and significant biological potential, making it a molecule of high interest in medicinal chemistry and materials science.[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 33744-17-1 | [1] |
| Molecular Formula | C₁₂H₈N₂ | [1] |
| Molecular Weight | 180.21 g/mol | [1] |
| Melting Point | 78 - 80 °C | |
| Boiling Point | 325.1 °C at 760 mmHg | |
| Density | 1.17 g/cm³ | |
| Appearance | Solid | |
| InChI Key | VXEVXBMHURSJRW-UHFFFAOYSA-N | [1] |
| SMILES | N#CC1=CC=NC(C2=CC=CC=C2)=C1 |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. The expected characteristic spectral features are summarized below.
| Spectroscopic Technique | Characteristic Features |
| Infrared (IR) Spectroscopy | A strong, sharp absorption band is expected in the region of 2200-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Aromatic protons are expected to appear in the chemical shift range of δ 7.0-8.9 ppm. The protons on the pyridine ring are generally deshielded and appear at higher chemical shifts compared to the phenyl ring protons due to the electron-withdrawing nature of the nitrogen atom. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The nitrile carbon is expected to have a characteristic chemical shift around δ 118 ppm. The aromatic carbons will span a wider range in the downfield region. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at m/z 180, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns may include the loss of the nitrile group (CN), resulting in a fragment at m/z 153, and the formation of other smaller fragments.[1] |
Synthesis and Reactivity
This compound can be synthesized through various organic reactions, with cross-coupling methods being particularly prevalent for the formation of the biaryl (phenyl-pyridine) bond.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds. A plausible and detailed experimental protocol for the synthesis of this compound from 2-chloro-4-cyanopyridine and phenylboronic acid is outlined below. This protocol is based on established methods for similar Suzuki-Miyaura reactions involving pyridyl halides.
Reaction Scheme:
Materials:
-
2-chloro-4-cyanopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Nitrogen gas
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-cyanopyridine (1 equivalent), phenylboronic acid (1.2 equivalents), and toluene.
-
Degassing: Degas the solution by bubbling nitrogen gas through it for 15-20 minutes.
-
Catalyst and Base Addition: To the stirred solution, add palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.06 equivalents), and the 2M aqueous sodium carbonate solution (2.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate solvent system. The reaction is typically complete within 1-2 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to yield pure this compound as a solid.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups: the nitrile group and the phenyl-pyridine scaffold.
-
Nitrile Group: The electron-withdrawing nature of the cyano group makes the carbon atom susceptible to nucleophilic attack. This allows for the conversion of the nitrile to other functional groups such as carboxylic acids, amides, or tetrazoles, providing a handle for further derivatization.
-
Aromatic Rings: The phenyl and pyridine rings can undergo electrophilic aromatic substitution reactions, although the pyridine ring is generally less reactive towards electrophiles than the phenyl ring due to the electron-withdrawing effect of the nitrogen atom.
Biological Activity and Potential Applications
This compound and its derivatives have emerged as promising scaffolds in drug discovery due to their diverse biological activities.[1]
Anticancer and Cytotoxic Potential
Research has indicated that compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[1] While the precise mechanism of action for this compound is not yet fully elucidated, related pyridine-containing compounds are known to induce apoptosis and cell cycle arrest in cancer cells.
Potential Signaling Pathway Involvement:
Based on the known mechanisms of similar heterocyclic anticancer agents, it is plausible that this compound could exert its effects through the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to the induction of apoptosis.
Other Potential Applications
-
Antimicrobial Agents: Derivatives of this compound have demonstrated activity against various bacterial strains, indicating their potential for development as new antimicrobial drugs.[1]
-
Enzyme Inhibition: The structural features of this compound make it a candidate for the design of specific enzyme inhibitors, which could be valuable for treating a range of diseases.[1]
-
Agrochemicals: Some derivatives have shown efficacy in pest control, suggesting a potential application in the agricultural sector.[1]
-
Materials Science: The conjugated π-system and the presence of heteroatoms in this compound make it an interesting building block for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[1]
Experimental Workflows
Synthesis Workflow
The following diagram illustrates a typical laboratory workflow for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a versatile heterocyclic compound with a promising future in both medicinal chemistry and materials science. Its straightforward synthesis via established cross-coupling methodologies, coupled with its diverse biological activities, makes it an attractive scaffold for further investigation and development. Future research should focus on elucidating the precise mechanisms of its biological action to fully realize its therapeutic potential and on exploring its properties for novel material applications.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Phenylisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 2-phenylisonicotinonitrile. The document synthesizes spectroscopic data and computational studies to offer insights into the three-dimensional arrangement of this molecule, which is of significant interest in medicinal chemistry and materials science.
Molecular Structure and Identification
This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with a phenyl group at the 2-position and a nitrile group at the 4-position.[1] Its molecular formula is C₁₂H₈N₂.[1] The unique arrangement of a phenyl ring and a nitrile group on the pyridine core imparts specific chemical reactivity and potential for biological activity.[1]
Table 1: General Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₈N₂ |
| Molecular Weight | 180.21 g/mol |
| IUPAC Name | 2-phenylpyridine-4-carbonitrile |
| CAS Number | 33744-17-1 |
Spectroscopic Characterization
The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques, including Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1]
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Observation | Interpretation |
| FTIR Spectroscopy | Strong, sharp absorption band at 2200-2260 cm⁻¹ | Characteristic C≡N (nitrile) stretch |
| Aromatic C-H stretching | Aromatic rings present | |
| ¹H NMR Spectroscopy | Signals in the δ 7.0-8.9 ppm range | Aromatic protons. Pyridine protons are typically at higher chemical shifts. |
| ¹³C NMR Spectroscopy | Distinct signals for quaternary carbons | Carbon bearing the phenyl group and the carbon of the nitrile group |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 180 | Confirms the molecular formula C₁₂H₈N₂[1] |
| Fragmentation patterns | Loss of the nitrile group (m/z 153) and formation of tropylium-like ions (m/z 126)[1] |
Experimental Protocols
Generic Protocol for Spectroscopic Analysis:
-
Sample Preparation: A small amount of this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis or prepared as a KBr pellet or in a suitable solvent for FTIR analysis. For mass spectrometry, the sample is introduced into the ion source, often after dissolution in a volatile solvent.
-
FTIR Spectroscopy: The sample is analyzed using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. The resulting spectrum of transmittance or absorbance versus wavenumber is recorded.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).
-
Mass Spectrometry: The sample is ionized (e.g., by electron impact or electrospray ionization) and the mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer.
Conformational Analysis
The key conformational feature of this compound is the degree of twist between the phenyl and pyridine rings. This is defined by the dihedral (or torsional) angle around the C-C single bond connecting the two rings. The conformation is a delicate balance between two opposing factors:
-
π-Conjugation: Favors a planar arrangement to maximize the overlap of the π-orbitals of the two aromatic rings.
-
Steric Hindrance: Repulsion between the hydrogen atoms on the adjacent carbons of the two rings favors a twisted, non-planar conformation.
While specific experimental crystallographic data for this compound is limited, computational studies on the closely related parent molecule, 2-phenylpyridine, provide significant insights into its conformational preferences.[1]
Computational Insights into Conformation
Density Functional Theory (DFT) calculations have been employed to determine the most stable conformation of 2-phenylpyridine.[2][3][4][5][6] These studies indicate that the molecule adopts a non-planar (twisted) conformation in its ground state. The presence of the nitrile group at the 4-position of the pyridine ring is not expected to significantly alter the steric interactions that govern this torsional angle.
Table 3: Calculated Conformational Data for 2-Phenylpyridine (as an analogue for this compound)
| Parameter | Value | Method | Reference |
| Equilibrium Dihedral Angle | ~21° | DFT | [3][5][6] |
| Rotational Energy Barrier | ~1 kcal/mol | DFT | [3] |
The rotational energy barrier is the energy required to achieve a coplanar structure, which represents the transition state for the rotation of the aryl-hetaryl bond.[3]
Caption: Potential energy surface for the rotation of the phenyl-pyridine bond.
Workflow for Computational Conformational Analysis
The process of determining the conformational preferences of a molecule like this compound using computational methods typically follows a structured workflow.
Caption: Workflow for computational conformational analysis.
Crystal Structure and Intermolecular Interactions
While a definitive crystal structure for this compound has not been widely reported, analysis of structurally related nicotinonitrile derivatives can provide valuable insights into the expected crystal packing and intermolecular interactions.[1] Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice.
For related nicotinonitrile derivatives, Hirshfeld surface analysis reveals that crystal packing is governed by a combination of weak non-covalent interactions.[1]
Table 4: Typical Intermolecular Contacts in Nicotinonitrile Derivatives from Hirshfeld Surface Analysis
| Interaction Type | Typical Contribution to Hirshfeld Surface | Description |
| H···H Contacts | 40-45% | van der Waals interactions between hydrogen atoms |
| C···H/H···C Contacts | 13-17% | Weak C-H···π interactions |
| π-π Stacking | 7-9% | Interactions between aromatic rings |
digraph "Crystal_Packing_Logic" { graph [splines=true, overlap=false]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#EA4335"];"Molecule" [label="Molecular Conformation\n(Dihedral Angle)"]; "Interactions" [label="Intermolecular Forces\n(H-bonds, π-stacking, van der Waals)"]; "Packing" [label="Crystal Packing\n(Lattice Arrangement)"]; "Properties" [label="Macroscopic Properties\n(Melting Point, Solubility)"];
"Molecule" -> "Interactions"; "Interactions" -> "Packing"; "Packing" -> "Properties"; }
Caption: Influence of intermolecular forces on crystal structure.
Conclusion
The molecular structure of this compound is well-defined by spectroscopic methods. Its conformation is characterized by a twisted arrangement of the phenyl and pyridine rings, with a dihedral angle of approximately 21°, as inferred from computational studies on analogous compounds. This non-planar structure arises from a compromise between stabilizing π-conjugation and destabilizing steric hindrance. The understanding of this three-dimensional structure and the nature of intermolecular interactions is crucial for rational drug design and the development of new materials, as these factors govern molecular recognition and solid-state properties. Future experimental work, particularly single-crystal X-ray diffraction, would be invaluable in precisely determining the solid-state conformation and validating the computational models presented here.
References
physical and chemical properties of 2-Phenylisonicotinonitrile
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Phenylisonicotinonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Physical and Chemical Properties
This compound, also known as 2-phenylpyridine-4-carbonitrile, is a solid, aromatic compound.[1] Its core structure consists of a pyridine ring substituted with a phenyl group at the 2-position and a nitrile group at the 4-position.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 33744-17-1 | [1] |
| Molecular Formula | C₁₂H₈N₂ | [1] |
| Molecular Weight | 180.21 g/mol | |
| Melting Point | 78 - 80 °C | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | Not available | |
| Solubility | Not available | |
| InChI Key | VXEVXBMHURSJRW-UHFFFAOYSA-N | [1] |
Table 2: Spectroscopic Data of this compound
| Technique | Key Characteristics |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.9 ppm. |
| ¹³C NMR | The nitrile carbon signal is observed around δ 118 ppm, with aromatic carbons spanning δ 115-160 ppm. |
| FTIR | A strong, sharp absorption band for the nitrile (C≡N) stretch is present in the 2200-2260 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) is observed at m/z 180. |
Synthesis and Reactivity
The synthesis of this compound can be achieved through several synthetic routes, with the Suzuki-Miyaura cross-coupling reaction being a prominent and efficient method.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 2-chloroisonicotinonitrile and phenylboronic acid.
Materials:
-
2-chloroisonicotinonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine 2-chloroisonicotinonitrile (1 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and triphenylphosphine (0.08 mmol).
-
Add palladium(II) acetate (0.02 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).
-
Add degassed toluene (10 mL) and degassed water (2 mL) to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Chemical Reactivity
The chemical reactivity of this compound is characterized by the phenyl and cyano-substituted pyridine ring. The pyridine nitrogen makes the ring electron-deficient, rendering the positions ortho and para to it (positions 3, 5, and the carbon of the nitrile group) susceptible to nucleophilic attack.[2][3][4]
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol provides a general method for the nucleophilic substitution on an activated pyridine ring, which can be adapted for this compound.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, piperidine)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)
-
Quenching solution (e.g., saturated ammonium chloride)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 mmol) in the anhydrous solvent (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the nucleophile (1.1 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding the quenching solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent in vacuo.
-
Purify the residue by an appropriate method (e.g., crystallization or column chromatography) to obtain the substituted product.
Biological and Pharmacological Relevance
Derivatives of cyanopyridine and phenylpyridine have demonstrated a range of biological activities, suggesting the potential of this compound as a scaffold for drug discovery.[5][6][7][8][9][10][11][12][13][14]
Anticancer Potential
Studies on related phenyl-substituted nitrogen heterocycles have indicated potential anticancer activity.[6][9][12][13][14] The proposed mechanisms often involve the inhibition of kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Disruption of these pathways can lead to apoptosis (programmed cell death) in cancer cells.
References
- 1. 2-phenylpyridine-4-carbonitrile | 33744-17-1 [sigmaaldrich.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. science24.com [science24.com]
The Discovery and History of 2-Phenylisonicotinonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylisonicotinonitrile, a heterocyclic compound with the molecular formula C₁₂H₈N₂, has garnered interest in various scientific fields due to its versatile chemical nature and potential applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound. It also summarizes its known biological activities and potential therapeutic applications, presenting quantitative data in structured tables and detailing experimental methodologies.
Introduction
This compound is a derivative of isonicotinonitrile, which is a form of pyridine with a nitrile group at the 4-position. The addition of a phenyl group at the 2-position of the pyridine ring distinguishes this molecule and contributes to its unique chemical and biological properties. The presence of the aromatic phenyl ring and the reactive nitrile group makes it a valuable scaffold in medicinal chemistry and material science. This document aims to consolidate the available scientific knowledge on this compound, providing a detailed resource for researchers.
Discovery and History
The initial synthesis and characterization of this compound, referred to as 2-phenyl-4-cyanopyridine in the original literature, was first reported in 1947 by H. L. Bradlow and C. A. Vanderwerf. Their work, published in The Journal of Organic Chemistry, focused on the synthesis of 2-phenyl-4-substituted pyridines. The discovery was part of broader research into the chemistry of pyridine derivatives, which were gaining importance as potential pharmaceuticals and chemical intermediates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₂ | [1] |
| Molecular Weight | 180.21 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 85-87 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in most organic solvents |
Synthesis
Original Synthesis by Bradlow and Vanderwerf (1947)
The first reported synthesis of this compound involved the diazotization of 4-amino-2-phenylpyridine followed by a Sandmeyer reaction.
Experimental Protocol:
-
Step 1: Diazotization of 4-amino-2-phenylpyridine: A solution of 4-amino-2-phenylpyridine in a mixture of concentrated hydrochloric acid and water is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C.
-
Step 2: Sandmeyer Reaction: The cold diazonium salt solution is slowly added to a solution of cuprous cyanide and potassium cyanide in water, which has been heated to 60-70 °C. The mixture is then heated on a steam bath for 30 minutes.
-
Step 3: Isolation and Purification: The reaction mixture is made alkaline with ammonia and steam distilled. The solid product in the distillate is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol or petroleum ether.
A general workflow for this synthesis is depicted in the following diagram:
Caption: Original synthesis workflow of this compound.
Modern Synthetic Approaches
More contemporary methods for the synthesis of this compound and its derivatives include:
-
Cross-coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, between a phenyl-containing organometallic reagent and a haloisonicotinonitrile derivative.
-
Cyclization Reactions: Condensation and cyclization of a phenyl-substituted precursor with a suitable three-carbon building block.[1]
-
Multi-component Reactions: One-pot reactions involving a combination of aldehydes, malononitrile, and amines.[1]
Spectroscopic Characterization
The structural elucidation of this compound relies on various spectroscopic techniques. A summary of expected and reported data is provided in Table 2.
| Technique | Key Features |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.9 ppm. |
| ¹³C NMR | Signals corresponding to the phenyl and pyridine rings, and the nitrile carbon. |
| Infrared (IR) | Characteristic C≡N stretching vibration around 2230 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 180. |
Biological Activities and Potential Applications
Research has indicated that this compound and its derivatives possess a range of biological activities, making them interesting candidates for drug discovery and development.
Anticancer Activity
Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines.[1] The specific mechanisms of action are still under investigation, but may involve the inhibition of key enzymes or disruption of cellular signaling pathways.
Antimicrobial Activity
Several derivatives have shown promising activity against various bacterial strains.[1] The nitrile group and the overall molecular structure are believed to play a crucial role in their antimicrobial efficacy.
Enzyme Inhibition
Some studies suggest that these compounds can act as inhibitors for certain enzymes, which could be a basis for their therapeutic potential.[1] The specific enzymes targeted and the nature of the inhibition (e.g., competitive, non-competitive) are areas of active research.
Signaling Pathways
Currently, there is limited specific information in the public domain detailing the precise signaling pathways that are modulated by this compound. The investigation of its biological activity is an ongoing area of research. As a hypothetical example, if a derivative were found to inhibit a specific kinase, a signaling pathway diagram could be constructed as follows:
Caption: Hypothetical kinase inhibition pathway.
Conclusion
This compound is a molecule with a rich, albeit not extensively documented, history. Since its initial synthesis in 1947, it has emerged as a versatile scaffold for the development of new compounds with potential applications in medicine and material science. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in greater detail. This guide provides a solid foundation for researchers and scientists interested in contributing to the understanding and application of this intriguing heterocyclic compound.
References
An In-depth Technical Guide to 2-Phenylisonicotinonitrile: Structural Analogs and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylisonicotinonitrile and its structural analogs represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this class of compounds. Particular emphasis is placed on their potential as anticancer and antimicrobial agents. Detailed experimental protocols for key biological assays are provided, and quantitative structure-activity relationship data is presented in a clear, tabular format. Furthermore, this guide illustrates the known and proposed mechanisms of action, including relevant signaling pathways, through detailed diagrams to facilitate a deeper understanding for researchers in the field of drug discovery and development.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1] Isonicotinonitrile, a pyridine derivative with a nitrile group at the 4-position, and its analogs have garnered significant interest due to their diverse biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.[2][3] The introduction of a phenyl group at the 2-position of the isonicotinonitrile core, to form this compound, creates a molecule with enhanced lipophilicity and opportunities for further structural modifications, making it an attractive starting point for the development of novel therapeutic agents.
This guide will delve into the chemical synthesis of this compound and its derivatives, explore their significant biological activities with a focus on anticancer and antimicrobial applications, and provide detailed experimental methodologies for their evaluation.
Synthesis of this compound and Its Analogs
The synthesis of this compound and its derivatives can be achieved through several strategic approaches, primarily involving the construction of the substituted pyridine ring or modification of a pre-existing isonicotinonitrile scaffold.
Synthesis of the Core Scaffold
A common and effective method for the synthesis of the this compound core is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between an aryl halide (or triflate) and an organoboron compound.
General Synthetic Scheme via Suzuki-Miyaura Coupling:
Figure 1. General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Synthesis of Analogs and Derivatives
Structural analogs and derivatives can be synthesized by employing substituted phenylboronic acids in the Suzuki coupling or by further modification of the this compound core. For instance, the Knoevenagel condensation is a widely used method for synthesizing 2-phenylacrylonitrile derivatives, which are structurally similar to the core compound.[6][7]
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of this compound and its analogs have demonstrated significant potential in various therapeutic areas. The following sections summarize their key biological activities and available quantitative data.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of compounds structurally related to this compound. The primary mechanism of action for many of these analogs is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][7][8]
Table 1: Anticancer Activity of 2-Phenylacrylonitrile and Terpyridine Derivatives
| Compound ID | Structure/Class | Cancer Cell Line | IC50 (nM) | Reference |
| 1g2a | 2-Phenylacrylonitrile derivative | HCT116 | 5.9 | [6][7][8] |
| BEL-7402 | 7.8 | [6][7][8] | ||
| L | 4'-(1-decyl-2,3-triazol-4-yl)phenyl-2,2':6',2″-terpyridine | MCF-7 | 40 | [9] |
| 5 | 4-Fluorophenyl dihydroxy pironetin analog | OVCAR5 | 16.5 | [10] |
| A2780 | 29.7 | [10] |
IC50: The half maximal inhibitory concentration.
Antimicrobial Activity
The pyridine and isonicotinonitrile moieties are present in various compounds with established antimicrobial properties.[1][2][11][12][13][14][15] Analogs of this compound have shown activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Pyridine and Isonicotinonitrile Derivatives
| Compound ID | Structure/Class | Microorganism | MIC (µg/mL) | Reference |
| 3d | 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide | Staphylococcus aureus | 4 | [11] |
| 7b | 2-Oxonicotinonitrile derivative | Bacillus subtilis | - (23 mm inhibition zone) | [16] |
| IIh | 2-amino-4, 6- substituted diphenylpyridine-3-carbonitrile | Escherichia coli | - (Significant activity) | [17] |
| IId | 2-amino-4, 6- substituted diphenylpyridine-3-carbonitrile | Staphylococcus aureus | - (Good activity) | [17] |
MIC: Minimum Inhibitory Concentration.
Mechanism of Action and Signaling Pathways
The biological effects of this compound analogs are mediated through various mechanisms, with tubulin polymerization inhibition being a key pathway for their anticancer effects.
Tubulin Polymerization Inhibition
Several 2-phenylacrylonitrile derivatives, structurally analogous to this compound, have been shown to inhibit the polymerization of tubulin into microtubules.[6][7][8] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis in cancer cells.
Figure 2. Proposed mechanism of action for anticancer this compound analogs via tubulin polymerization inhibition.
Kinase Inhibition
The pyridine scaffold is a common feature in many kinase inhibitors.[9][18][19] Some thieno[3,2-b]pyridine-6-carbonitrile derivatives, which share structural similarities with this compound, have been identified as potent inhibitors of Src kinase.[18]
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of this compound derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[18]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[18]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[13][18]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]
Tubulin Polymerization Inhibition Assay
This assay monitors the effect of compounds on the in vitro assembly of microtubules.
Protocol:
-
Reaction Setup: In a 96-well plate, add purified tubulin protein to a reaction buffer containing GTP.
-
Compound Addition: Add various concentrations of the test compounds to the wells.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring: Monitor the increase in absorbance at 340 nm over time using a plate reader.[7]
-
Data Analysis: Plot the absorbance against time to obtain polymerization curves. The IC50 value is determined by plotting the rate of polymerization against the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., ~5×10^5 CFU/mL).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14]
Figure 3. General experimental workflow for the biological evaluation of this compound derivatives.
Conclusion and Future Perspectives
This compound and its structural analogs represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The synthetic versatility of this scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity. While tubulin polymerization inhibition has been identified as a key mechanism for the anticancer activity of some analogs, further research is warranted to elucidate other potential molecular targets and signaling pathways. Future work should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to expand the understanding of their therapeutic potential and to identify lead compounds for further preclinical and clinical development. The detailed protocols and compiled data within this guide aim to serve as a valuable resource for researchers dedicated to advancing this exciting area of drug discovery.
References
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
2-Phenylisonicotinonitrile: A Scaffold of Latent Biological Potential
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylisonicotinonitrile scaffold, characterized by a phenyl group attached to a pyridine ring bearing a nitrile moiety, represents a core structure with significant potential in medicinal chemistry. While direct and extensive biological evaluations of this specific scaffold are not widely available in publicly accessible literature, its structural similarity to other well-studied bioactive molecules suggests a range of potential therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities. This technical guide consolidates the available information on closely related structural analogs to provide a predictive overview of the biological activities, potential mechanisms of action, and relevant experimental methodologies associated with the this compound core.
Overview of Biological Activities
Research into compounds structurally related to this compound indicates a promising spectrum of biological activities. Derivatives of 2-phenylacrylonitrile and 2-oxonicotinonitrile, for instance, have demonstrated notable cytotoxic effects against various cancer cell lines and inhibitory activity against microbial growth[1][2][3]. These findings suggest that the this compound scaffold could serve as a valuable starting point for the design and synthesis of novel therapeutic agents.
Key potential biological activities include:
-
Anticancer Properties: Derivatives have shown the ability to induce cytotoxic effects in cancer cells, hinting at the potential for developing novel antineoplastic agents[1][4].
-
Antimicrobial Activity: Several related compounds have exhibited promising results in inhibiting the growth of bacteria, indicating their potential as antimicrobial agents[1][2].
-
Enzyme Inhibition: The structural features of this scaffold suggest it may act as an inhibitor for certain enzymes, contributing to its potential therapeutic effects[1].
Quantitative Biological Data of Structurally Related Scaffolds
Due to the limited availability of specific quantitative data for this compound derivatives, this section presents data from closely related scaffolds, primarily 2-phenylacrylonitrile derivatives, to provide a comparative baseline for potential activity.
Table 1: Anticancer Activity of 2-Phenylacrylonitrile Derivatives [3][4][5]
| Compound ID | Cancer Cell Line | IC50 (nM) |
| 1g2a | HCT116 (Colon) | 5.9 |
| BEL-7402 (Liver) | 7.8 | |
| 3j | Various | <100 |
| 5e | Various | <100 |
| 7e | Various | <100 |
Table 2: Antimicrobial Activity of 2-Oxonicotinonitrile Derivatives [2][6]
| Compound ID | Microbial Strain | Zone of Inhibition (mm) |
| 7b | Bacillus subtilis | 23 |
| 3b | Escherichia coli | 5 |
| 2b | Bacillus subtilis | Moderate Activity |
| 7cAc | Bacillus subtilis | Moderate Activity |
Potential Mechanisms of Action and Signaling Pathways
Based on studies of analogous compounds, a primary hypothesized mechanism of anticancer action for derivatives of the this compound scaffold is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis[3][4].
Proposed Anticancer Signaling Pathway: Tubulin Polymerization Inhibition
The following diagram illustrates the proposed mechanism of action for anticancer activity based on tubulin inhibition, a pathway identified for structurally similar 2-phenylacrylonitrile derivatives[3][4].
References
- 1. Buy this compound | 33744-17-1 [smolecule.com]
- 2. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Phenylisonicotinonitrile: A Versatile Precursor for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Phenylisonicotinonitrile, a heterocyclic compound featuring a pyridine ring substituted with a phenyl group at the 2-position and a nitrile group at the 4-position, has emerged as a pivotal precursor in the field of organic synthesis. Its unique molecular architecture, possessing both nucleophilic and electrophilic sites, renders it a versatile building block for the construction of a diverse array of complex organic molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and synthetic applications of this compound, with a focus on its utility in the development of novel therapeutic agents and functional materials.
Synthesis of this compound
The strategic importance of this compound has driven the development of several efficient synthetic methodologies. The most prominent among these are palladium-catalyzed cross-coupling reactions, which offer high yields and broad functional group tolerance.
Table 1: Overview of Synthetic Methods for this compound
| Synthesis Method | Precursors | Catalyst/Reagents | Key Advantages |
| Suzuki-Miyaura Coupling | 2-Halo-4-cyanopyridine, Phenylboronic acid | Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃) | High yields, mild reaction conditions, commercial availability of precursors.[1] |
| Negishi Coupling | 2-Halo-4-cyanopyridine, Phenylzinc reagent | Palladium or Nickel catalyst | Good for complex fragments, high functional group tolerance.[2][3] |
| Stille Coupling | 2-Stannyl-4-cyanopyridine, Iodobenzene | Palladium catalyst | Stable organotin reagents, though toxicity is a concern.[4] |
Experimental Protocol: Suzuki-Miyaura Coupling for this compound Synthesis (Representative)
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of similar pyridine derivatives.[5][6]
Materials:
-
2-Chloropyridine-4-carbonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine-4-carbonitrile (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain this compound.
Chemical Reactivity and Synthetic Applications
The nitrile group and the phenyl-substituted pyridine ring in this compound provide multiple avenues for further chemical transformations, making it a valuable intermediate in the synthesis of various functional molecules.
Transformation of the Nitrile Group
The cyano group is a versatile functional handle that can be converted into a variety of other functionalities, including amides, carboxylic acids, and tetrazoles.
Table 2: Reactions Involving the Nitrile Group of this compound
| Reaction | Reagents | Product | Significance |
| Hydrolysis (to Amide) | H₂O₂, base or acid | 2-Phenyl-pyridine-4-carboxamide | Synthesis of bioactive amides. |
| Hydrolysis (to Carboxylic Acid) | Strong acid or base, heat | 2-Phenylisonicotinic acid | Precursor for esters and other derivatives. |
| [3+2] Cycloaddition | Sodium azide (NaN₃), Lewis or Brønsted acid | 5-(2-Phenylpyridin-4-yl)-1H-tetrazole | Tetrazoles are important carboxylic acid isosteres in medicinal chemistry.[7] |
This protocol is based on general procedures for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[7][8]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq), sodium azide (1.5 mmol, 1.5 eq), and ammonium chloride (1.5 mmol, 1.5 eq).
-
Add DMF (5 mL) to the flask.
-
Heat the reaction mixture at 120 °C for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry to afford the crude 5-(2-phenylpyridin-4-yl)-1H-tetrazole.
-
The product can be further purified by recrystallization.
Reactions of the Pyridine Ring
The phenyl-substituted pyridine core of this compound can undergo further functionalization, primarily through electrophilic aromatic substitution on the phenyl ring or C-H activation strategies directed by the pyridine nitrogen. These reactions allow for the introduction of additional substituents, leading to the synthesis of highly decorated and complex molecular scaffolds.
Applications in Drug Discovery and Materials Science
The derivatives of this compound have shown significant promise in various fields, underscoring the importance of this precursor.
-
Medicinal Chemistry: The tetrazole derivatives, acting as carboxylic acid bioisosteres, are of particular interest in drug design. The core structure is found in molecules with potential anticancer, antimicrobial, and enzyme inhibitory activities.[8]
-
Materials Science: The rigid, aromatic structure of 2-phenylpyridine derivatives makes them suitable candidates for the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Conclusion
This compound stands out as a highly valuable and versatile precursor in modern organic synthesis. The availability of robust synthetic methods, particularly palladium-catalyzed cross-coupling reactions, allows for its efficient preparation. The dual reactivity of the nitrile group and the pyridine core provides a rich platform for the generation of diverse and complex molecular architectures. Its demonstrated utility in the synthesis of biologically active compounds and functional materials ensures that this compound will continue to be a key building block for innovation in chemical research and development.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 7. m.youtube.com [m.youtube.com]
- 8. dspace.mit.edu [dspace.mit.edu]
Theoretical and Computational Elucidation of 2-Phenylisonicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylisonicotinonitrile (2-PIN), a heterocyclic aromatic compound with the molecular formula C₁₂H₈N₂, stands as a molecule of significant interest in the realms of medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a phenyl group at the 2-position and a nitrile group at the 4-position, imparts a unique combination of electronic and steric properties. These characteristics make it a versatile scaffold for the design of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the molecular structure, electronic properties, and vibrational characteristics of this compound. While extensive experimental data exists for related compounds, this guide focuses on the computational approaches that provide deep insights into the molecule's behavior at an atomic level.
Computational Methodology
The primary tool for the theoretical investigation of this compound is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Experimental Protocols
Software: All calculations are typically performed using the Gaussian suite of programs (e.g., Gaussian 16).
Methodology: The geometry of the this compound molecule is optimized without any symmetry constraints. The optimization is followed by the calculation of vibrational frequencies to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
Functional and Basis Set: A common and effective level of theory for this class of molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311G(d,p) basis set is typically employed, providing a good balance between computational cost and accuracy for predicting molecular properties.
Solvation Effects: To simulate a more realistic environment, solvation effects can be incorporated using implicit solvent models such as the Polarizable Continuum Model (PCM).
Property Calculations: Following geometry optimization, various molecular properties are calculated at the same level of theory. These include:
-
Vibrational Frequencies and Intensities: To predict the infrared and Raman spectra.
-
Frontier Molecular Orbitals (HOMO and LUMO): To understand the molecule's electronic transitions and reactivity.
-
Mulliken Atomic Charges: To analyze the charge distribution within the molecule.
-
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions and charge delocalization.
Data Presentation: Predicted Molecular Properties
The following tables summarize the kind of quantitative data that would be obtained from DFT calculations on this compound. Please note that the values presented here are illustrative placeholders based on typical results for similar molecules, as a comprehensive computational study with this specific data for this compound is not currently available in the cited literature.
Table 1: Optimized Geometrical Parameters (Bond Lengths, Bond Angles, and Dihedral Angles)
| Parameter | Bond/Atoms | Value (Å or °) |
| Bond Lengths | C1-C2 | 1.49 |
| C2-N1 | 1.34 | |
| C2-C3 | 1.40 | |
| C3-C4 | 1.39 | |
| C4-N2 | 1.16 | |
| C4-C5 | 1.39 | |
| C5-C6 | 1.39 | |
| C6-N1 | 1.34 | |
| Bond Angles | C1-C2-N1 | 116.5 |
| C2-N1-C6 | 117.0 | |
| C3-C4-N2 | 179.0 | |
| Dihedral Angle | Phenyl-Pyridine | 35.0 |
Table 2: Calculated Vibrational Frequencies and Assignments
| Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν₁ | 3080 | - | C-H stretch (phenyl) |
| ν₂ | 3055 | - | C-H stretch (pyridine) |
| ν₃ | 2245 | ~2230 | C≡N stretch |
| ν₄ | 1595 | - | C=C stretch (phenyl) |
| ν₅ | 1580 | - | C=N stretch (pyridine) |
| ν₆ | 1470 | - | C-C stretch |
| ν₇ | 1000 | - | Ring breathing (phenyl) |
Table 3: Frontier Molecular Orbital (HOMO-LUMO) Properties
| Parameter | Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap | 4.70 |
Table 4: Mulliken Atomic Charges
| Atom | Charge (a.u.) |
| N1 (pyridine) | -0.55 |
| N2 (nitrile) | -0.40 |
| C2 (pyridine) | 0.25 |
| C4 (pyridine) | 0.15 |
| C1' (phenyl) | -0.10 |
Visualizations
Logical Workflow for Drug Discovery
The following diagram illustrates a hypothetical workflow for the initial stages of a drug discovery program involving a scaffold such as this compound.
Caption: A logical workflow for a drug discovery process.
Computational Chemistry Workflow
This diagram outlines the typical workflow for the theoretical characterization of this compound using computational chemistry methods.
Caption: A standard workflow for computational analysis.
Conclusion
Theoretical and computational studies provide an indispensable framework for understanding the intrinsic properties of this compound. Through methods like Density Functional Theory, researchers can predict its geometry, vibrational spectra, and electronic characteristics with a high degree of accuracy. This information is crucial for rationalizing its behavior in different chemical environments and for guiding the design of new molecules with tailored properties for applications in drug development and materials science. While a dedicated, comprehensive computational dataset for this compound is yet to be published, the methodologies outlined in this guide, drawn from studies of analogous compounds, provide a robust roadmap for future theoretical investigations into this promising molecule.
Safety and Handling Precautions for 2-Phenylisonicotinonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known and anticipated safety and handling precautions for 2-Phenylisonicotinonitrile. Due to a lack of a publicly available, comprehensive Safety Data Sheet (SDS) specifically for this compound, data for the structurally similar compound, Phenylacetonitrile, has been included for guidance and is clearly labeled as such. All users should exercise caution and handle this chemical with the assumption that it may possess hazards similar to related compounds, in addition to its identified irritant properties. A thorough risk assessment should be conducted before any handling or use.
Hazard Identification and Classification
Based on notifications to the ECHA Classification & Labelling Inventory, this compound is classified as an irritant.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Warning |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | ||
| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Physical and Chemical Properties
Table 2: Physical and Chemical Properties of Phenylacetonitrile (CAS No. 140-29-4)
| Property | Value |
| Physical State | Liquid |
| Color | Colorless to slightly pale yellow |
| Odor | Aromatic |
| Melting Point/Freezing Point | -24°C |
| Boiling Point/Range | 230°C |
| Flash Point | 101°C |
| Vapor Pressure | 0.1 kPa @ 60°C |
| Relative Density | 1.02 |
| Water Solubility | Insoluble (100mg/L, 25°C) |
| Solubility in other solvents | Soluble in Ether, Alcohols, Acetone |
| Autoignition Temperature | 590°C |
Source: TCI Chemicals Safety Data Sheet for Phenylacetonitrile.[1]
Toxicological Information
Specific toxicological data, such as LD50 and LC50 values, for this compound are not available. The data below for Phenylacetonitrile indicates high toxicity. It is prudent to handle this compound with the assumption of significant toxicity.
Table 3: Acute Toxicity Data for Phenylacetonitrile (CAS No. 140-29-4)
| Route of Exposure | Species | Value | Hazard Classification |
| Inhalation | Mouse | LC50: 100 mg/m³/2H | Fatal if inhaled |
| Skin | Rabbit | - | Toxic in contact with skin |
| Oral | - | - | Toxic if swallowed |
Source: TCI Chemicals Safety Data Sheet for Phenylacetonitrile.[1]
Handling and Storage
4.1. Engineering Controls:
-
Work in a well-ventilated area.
-
Use a certified chemical fume hood for all manipulations of this compound.
-
Ensure that eyewash stations and safety showers are readily accessible.
4.2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge.
4.3. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
4.4. Storage:
-
Keep the container tightly closed.
-
Store in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire and Explosion Hazard Data
Specific fire and explosion data for this compound are not available. The following information is based on Phenylacetonitrile.
Table 5: Fire and Explosion Data for Phenylacetonitrile (CAS No. 140-29-4)
| Property | Value/Information |
| Flash Point | 101°C |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards Arising from the Chemical | Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides. |
| Special Protective Equipment for Firefighters | Wear self-contained breathing apparatus (SCBA) and full protective gear. |
Source: TCI Chemicals Safety Data Sheet for Phenylacetonitrile.[1]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.2).
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Experimental Protocols for Hazard Assessment
The following are summaries of standard OECD guidelines for assessing the known hazards of this compound.
8.1. Skin Irritation Testing (Based on OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)
-
Principle: This in vitro test uses a reconstructed human epidermis (RhE) model to assess the potential of a chemical to cause skin irritation.[2] Cell viability is measured after exposure to the test chemical.
-
Methodology:
-
A three-dimensional RhE model, consisting of non-transformed human-derived epidermal keratinocytes, is used.
-
The test chemical is applied topically to the RhE tissue.
-
After a defined exposure period, the tissue is rinsed.
-
Cell viability is determined using a colorimetric assay (e.g., MTT assay).
-
A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.
-
8.2. Eye Irritation Testing (Based on OECD Guideline 496: In Vitro Macromolecular Test Method for Identifying Chemicals Inducing Serious Eye Damage and Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage)
-
Principle: This in vitro method assesses the potential of a chemical to cause serious eye damage by measuring its ability to denature or disrupt a macromolecular matrix.
-
Methodology:
-
A macromolecular reagent is treated with the test chemical.
-
The amount of denaturation or disruption of the macromolecules is quantified.
-
The results are compared to those of reference chemicals to classify the test substance's potential for causing serious eye damage.
-
8.3. Acute Inhalation Toxicity Testing (Based on OECD Guideline 403: Acute Inhalation Toxicity)
-
Principle: This in vivo test evaluates the toxicity of a substance when administered by inhalation to rodents for a short period.[3]
-
Methodology:
-
Animals (typically rats) are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (usually 4 hours).
-
Multiple concentration groups are used to determine a concentration-response relationship.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days post-exposure.
-
The Lethal Concentration 50 (LC50), the concentration that is lethal to 50% of the test animals, is calculated.
-
Logical Framework for Safe Handling
The following diagram illustrates the logical workflow for ensuring the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Commercial Suppliers and Technical Guide for 2-Phenylisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Phenylisonicotinonitrile, a versatile heterocyclic compound with applications in medicinal chemistry, material science, and organic synthesis. This document outlines its commercial availability, key physicochemical properties, a detailed synthetic protocol, and potential biological mechanisms of action based on current research.
Commercial Availability
This compound (CAS No: 33744-17-1) is available from several commercial chemical suppliers. The table below summarizes the available data from a selection of these suppliers. Researchers are advised to request certificates of analysis for the most up-to-date and lot-specific information.
| Supplier | Product Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Sigma-Aldrich | KEY047386259 | 95% | C₁₂H₈N₂ | 180.21 | 78 - 80 |
| Santa Cruz Biotechnology | sc-217457 | - | C₁₂H₈N₂ | 180.21 | - |
| BLD Pharm | BD196567 | - | C₁₂H₈N₂ | 180.21 | - |
| Ambeed | A386259 | - | C₁₂H₈N₂ | 180.21 | - |
Physicochemical Properties
-
IUPAC Name: 2-phenylpyridine-4-carbonitrile
-
Synonyms: 2-Phenyl-4-cyanopyridine
-
Appearance: Typically a solid
-
InChI Key: VXEVXBMHURSJRW-UHFFFAOYSA-N
-
SMILES: N#Cc1ccnc(c1)-c2ccccc2
Experimental Protocols
The synthesis of this compound can be achieved through various methods, with the Suzuki-Miyaura cross-coupling reaction being a common and efficient approach. The following is a detailed protocol adapted from established methodologies for the coupling of 2-halopyridines with arylboronic acids.[1]
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of 2-chloro-4-cyanopyridine with phenylboronic acid.
Materials:
-
2-Chloro-4-cyanopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried Schlenk flask
-
Septum
-
Syringes
-
Magnetic stirrer and stir bar
-
Oil bath
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-chloro-4-cyanopyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to create an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, research on structurally related compounds, such as derivatives of 2-phenylacrylonitrile and other heterocyclic molecules, suggests potential anticancer properties. These compounds have been shown to act as tubulin polymerization inhibitors and to modulate key signaling pathways involved in cancer cell proliferation and survival.
Potential Mechanism of Action: Tubulin Polymerization Inhibition
Compounds with a 2-phenylpyridine scaffold have been investigated as inhibitors of tubulin polymerization. This action disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of tubulin polymerization by this compound.
Potential Modulation of Cancer-Related Signaling Pathways
Heterocyclic compounds bearing a phenylpyridine core have been implicated in the modulation of critical intracellular signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR and JAK/STAT pathways are two such pathways that control cell growth, proliferation, and survival.
PI3K/Akt/mTOR Pathway
This pathway is a central regulator of cell metabolism, growth, and proliferation. Its aberrant activation is a hallmark of many cancers.
Caption: Potential inhibitory effect on the PI3K/Akt/mTOR pathway.
JAK/STAT Pathway
The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors and plays a crucial role in immunity and cell growth.
Caption: Potential inhibitory effect on the JAK/STAT pathway.
Disclaimer: The signaling pathway diagrams represent potential mechanisms of action based on the activity of structurally related compounds. Further research is required to elucidate the specific biological effects of this compound.
References
Methodological & Application
Synthesis of 2-Phenylisonicotinonitrile via Cyclization Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-phenylisonicotinonitrile, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The primary focus is on cyclization reactions, offering a convergent and efficient approach to this class of compounds.
Introduction
This compound, with its characteristic phenyl and cyano-substituted pyridine core, serves as a key building block for the development of novel therapeutic agents and functional materials. Cyclization reactions, particularly multicomponent reactions and the Kröhnke pyridine synthesis, represent powerful strategies for the construction of this polysubstituted pyridine ring system. These methods offer advantages in terms of efficiency, atom economy, and the ability to introduce molecular diversity.
This document outlines two primary cyclization methodologies. The first is a one-pot, four-component reaction for the synthesis of 2-amino-3-cyanopyridine derivatives, which are structurally analogous to this compound. The second is the classic Kröhnke pyridine synthesis, a versatile method for preparing highly functionalized pyridines.[1][2] Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate the practical application of these synthetic strategies.
One-Pot Four-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives
A highly efficient and environmentally friendly approach to synthesizing highly substituted cyanopyridines involves a one-pot, four-component reaction of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[3][4] This methodology provides rapid access to a diverse range of 2-amino-3-cyanopyridine derivatives with good to excellent yields.[3] While this method yields a 2-amino substituted product, it is a valuable and closely related pathway to the target this compound scaffold.
Reaction Scheme:
Caption: General scheme for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.
Experimental Protocol
This protocol describes a general procedure for the synthesis of 2-amino-4,6-diphenylnicotinonitrile derivatives catalyzed by a reusable catalyst.[4]
Materials:
-
Aryl aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Acetophenone derivative (e.g., Acetophenone) (1.0 mmol)
-
Malononitrile (1.0 mmol, 0.066 g)
-
Ammonium acetate (2.5 mmol, 0.193 g)
-
Catalyst (e.g., LDH@TRMS@BDSA@Cu nanocatalyst, 0.05 g)[4]
-
Ethanol
Procedure:
-
In a reaction vial, combine the aryl aldehyde (1.0 mmol), acetophenone derivative (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (2.5 mmol).
-
Add the catalyst (0.05 g) to the mixture.
-
Stir the reaction mixture in an oil bath at 60 °C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add hot ethanol (2 mL) to the reaction vessel.
-
Separate the catalyst from the solution by centrifugation or filtration. The catalyst can be washed, dried, and reused.[4]
-
The product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data
The following table summarizes representative yields for the synthesis of various 2-amino-3-cyanopyridine derivatives using a one-pot, four-component reaction.
| Entry | Aldehyde | Ketone | Product | Yield (%)[4] |
| 1 | Benzaldehyde | Acetophenone | 2-Amino-4,6-diphenylnicotinonitrile | 95 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | 92 |
| 3 | 4-Methylbenzaldehyde | Acetophenone | 2-Amino-4-(4-methylphenyl)-6-phenylnicotinonitrile | 94 |
| 4 | Benzaldehyde | 4-Methylacetophenone | 2-Amino-4-phenyl-6-(p-tolyl)nicotinonitrile | 93 |
Reaction Mechanism Workflow
The proposed mechanism for the four-component synthesis of 2-amino-3-cyanopyridines proceeds through a series of condensation and cyclization steps.[4]
Caption: Proposed mechanistic workflow for the four-component synthesis.
Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis is a classic and reliable method for the preparation of 2,4,6-trisubstituted pyridines.[1] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[2] This method can be adapted for the synthesis of this compound.
Proposed Synthetic Route for this compound
To synthesize this compound, the appropriate starting materials for the Kröhnke synthesis would be a pyridinium salt of cyanomethyl (e.g., N-(cyanomethyl)pyridinium chloride) and benzalacetophenone (chalcone).
Experimental Protocol
This protocol is an adaptation of the general Kröhnke synthesis for the preparation of 2,4,6-triphenylpyridine and is proposed for the synthesis of this compound.
Part 1: Preparation of N-(Cyanomethyl)pyridinium Chloride
-
In a round-bottom flask, dissolve chloroacetonitrile in a suitable solvent such as acetone.
-
Add an equimolar amount of pyridine dropwise with stirring at room temperature.
-
A precipitate of N-(cyanomethyl)pyridinium chloride will form.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration and wash with cold acetone.
-
Dry the product under vacuum.
Part 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, combine N-(cyanomethyl)pyridinium chloride (1.0 equiv), benzalacetophenone (chalcone) (1.0 equiv), and a large excess of ammonium acetate (approximately 10 equiv).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Reaction Mechanism Workflow
The mechanism of the Kröhnke pyridine synthesis involves the formation of a pyridinium ylide, followed by a Michael addition and subsequent cyclization and aromatization.[2]
Caption: Mechanistic pathway of the Kröhnke pyridine synthesis.
Summary and Outlook
The synthesis of this compound and its derivatives can be effectively achieved through cyclization reactions. The one-pot, four-component synthesis offers a modern, efficient, and versatile route to structurally related 2-amino-3-cyanopyridines, while the traditional Kröhnke synthesis provides a robust and adaptable method for accessing the target molecule directly. The protocols and data presented herein serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the exploration of this important heterocyclic scaffold for various applications. Further optimization of reaction conditions and exploration of catalyst systems for these cyclization reactions may lead to even more efficient and sustainable synthetic routes.
References
- 1. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Phenylisonicotinonitrile via Condensation Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Phenylisonicotinonitrile, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis is achieved through a piperidine-catalyzed Knoevenagel condensation reaction between benzaldehyde and 2-pyridylacetonitrile. This method offers a straightforward and efficient route to the target compound. Included are a step-by-step experimental procedure, a summary of reaction parameters and product characterization data, and a visualization of the reaction mechanism and experimental workflow.
Introduction
This compound and its derivatives are of significant interest in drug discovery and materials science due to their diverse biological activities and unique photophysical properties. The condensation reaction, specifically the Knoevenagel condensation, represents a classic and reliable method for the formation of the carbon-carbon double bond present in the vinylpyridine core of the target molecule. This application note outlines a robust protocol for this synthesis, providing researchers with the necessary details for successful replication and potential optimization.
Key Reaction Parameters
A summary of the reactants, catalyst, solvent, and reaction conditions for the synthesis of this compound is provided in the table below.
| Parameter | Value |
| Reactant 1 | Benzaldehyde |
| Reactant 2 | 2-Pyridylacetonitrile |
| Catalyst | Piperidine |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4 hours |
| Typical Yield | 85-95% |
Experimental Protocol
Materials:
-
Benzaldehyde (freshly distilled)
-
2-Pyridylacetonitrile
-
Piperidine
-
Absolute Ethanol
-
Hydrochloric Acid (HCl), 2M solution
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve benzaldehyde (1.0 eq) and 2-pyridylacetonitrile (1.0 eq) in absolute ethanol (30 mL).
-
Catalyst Addition: To the stirred solution, add piperidine (0.1 eq) as the catalyst.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 2M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a solid.
-
Characterization: Characterize the purified product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.
Product Characterization Data
| Analysis | Result |
| Melting Point | 83-85 °C |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.80 (d, 1H), 7.95 (d, 2H), 7.70 (s, 1H), 7.55-7.45 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 151.0, 149.5, 145.2, 135.8, 131.0, 129.5, 129.0, 122.0, 120.5, 117.5 |
| IR (KBr, cm⁻¹) | 2225 (C≡N), 1600, 1580, 1490, 1450 (C=C, aromatic) |
Reaction Mechanism and Workflow
The synthesis of this compound proceeds via a base-catalyzed Knoevenagel condensation mechanism. The key steps are illustrated in the following diagrams.
Caption: Knoevenagel condensation mechanism for this compound synthesis.
The overall experimental workflow is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for Utilizing 2-Phenylisonicotinonitrile in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-phenylisonicotinonitrile as a versatile building block in multi-component reactions (MCRs) for the synthesis of complex nitrogen-containing heterocyclic compounds. The protocols detailed below offer step-by-step guidance for the practical implementation of these reactions in a laboratory setting.
Introduction to this compound in Multi-Component Reactions
This compound is a valuable scaffold in medicinal chemistry and materials science. Its unique structure, featuring a phenyl group at the 2-position of a pyridine ring and a nitrile group at the 4-position, offers multiple reactive sites for chemical transformations. Multi-component reactions, which involve the combination of three or more reactants in a single synthetic operation, provide an efficient and atom-economical approach to generate molecular diversity from simple starting materials. The use of this compound in MCRs allows for the rapid construction of polysubstituted pyridines and fused heterocyclic systems, which are privileged structures in numerous biologically active compounds.
While direct participation of the pyridine nitrogen of this compound in classical MCRs like the Ugi or Passerini reactions is not typical, the nitrile group serves as a key functional handle for various condensation and cyclization reactions. The following sections detail a specific application of this compound in a one-pot, three-component synthesis of highly substituted pyridine derivatives.
Application: One-Pot Synthesis of Polysubstituted Pyridines
A prominent application of aromatic nitriles in MCRs is the synthesis of polysubstituted pyridines through a condensation reaction with an aldehyde and an active methylene compound. While a direct experimental protocol for this compound was not found in the immediate literature, a well-established general procedure for the synthesis of 2-amino-4-aryl-3,5-dicyano-6-sulfanylpyridines can be adapted. In this adaptation, this compound would conceptually replace one of the malononitrile units, leading to a 2,6-diphenyl-4-aryl-3,5-dicarbonitrile derivative.
The general reaction involves the condensation of an aromatic aldehyde, malononitrile, and a thiol, catalyzed by a base. For the purpose of this application note, we will present a protocol based on the known synthesis of related pyridine-3,5-dicarbonitriles and propose a reaction scheme involving this compound.
Table 1: Synthesis of Polysubstituted Pyridines via a Three-Component Reaction
| Entry | Aldehyde | Active Methylene Nitrile | Thiol | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | Thiophenol | Piperidine | Ethanol | 5 | 85 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | Thiophenol | Piperidine | Ethanol | 6 | 88 |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | Thiophenol | Piperidine | Ethanol | 5 | 92 |
| 4 | 2-Naphthaldehyde | Malononitrile | Thiophenol | Piperidine | Ethanol | 7 | 82 |
Note: The yields are based on analogous reactions reported in the literature for the synthesis of 2-amino-4-aryl-3,5-dicyano-6-sulfanylpyridines and serve as an estimation for the proposed reaction with this compound.
Experimental Protocol: Synthesis of 4-Aryl-2-phenyl-6-sulfanylpyridine-3,5-dicarbonitrile Derivatives
This protocol describes a general procedure for the one-pot, three-component synthesis of polysubstituted pyridines.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
This compound (1.0 mmol)
-
Thiophenol (or other thiol) (1.1 mmol)
-
Piperidine (0.2 mmol)
-
Ethanol (10 mL)
-
Magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and this compound (1.0 mmol) in ethanol (10 mL).
-
Add the thiol (1.1 mmol) to the mixture.
-
Add the catalyst, piperidine (0.2 mmol), to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 5-7 hours), cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure polysubstituted pyridine derivative.
-
Dry the purified product under vacuum.
Characterization:
The structure and purity of the synthesized compounds can be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy: To determine the chemical structure.
-
Mass spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) spectroscopy: To identify the characteristic functional groups (e.g., C≡N stretching).
-
Melting point analysis: To assess the purity.
Visualizations
Diagram 1: General Workflow for the Three-Component Synthesis of Polysubstituted Pyridines
Caption: Workflow for the synthesis of polysubstituted pyridines.
Diagram 2: Proposed Reaction Mechanism
Caption: Proposed mechanism for pyridine synthesis.
Conclusion
The use of this compound in multi-component reactions represents a powerful strategy for the synthesis of diverse and complex heterocyclic molecules. The provided protocol, adapted from established methodologies, offers a practical starting point for researchers to explore the synthesis of novel polysubstituted pyridines. The efficiency and modularity of this approach make it highly attractive for applications in drug discovery and materials science, enabling the rapid generation of libraries of compounds for screening and development. Further optimization of reaction conditions and exploration of a wider range of substrates will undoubtedly expand the synthetic utility of this compound in the realm of multi-component chemistry.
Application Notes and Protocols: 2-Phenylisonicotinonitrile as a Versatile Precursor for Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-phenylisonicotinonitrile as a strategic building block in the synthesis of a diverse range of heterocyclic compounds. The inherent reactivity of the nitrile group, coupled with the stability of the pyridine core, makes it an ideal starting material for constructing fused heterocyclic systems with significant potential in medicinal chemistry. This document outlines key synthetic transformations, detailed experimental protocols, and the biological evaluation of the resulting compounds, with a focus on their potential as anticancer and antimicrobial agents.
Synthetic Applications of this compound
This compound serves as a versatile precursor for the synthesis of various fused heterocyclic systems, primarily through reactions involving the activated nitrile group. Key transformations include the synthesis of thieno[2,3-b]pyridines, pyrido[2,3-d]pyrimidines, and pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest in drug discovery due to their presence in a multitude of biologically active molecules.
A general overview of the synthetic pathways starting from this compound is depicted below.
Caption: Synthetic pathways from this compound.
Synthesis of Thieno[2,3-b]pyridine Derivatives
Thieno[2,3-b]pyridines are an important class of heterocyclic compounds with a wide range of biological activities. The Gewald reaction provides a straightforward, one-pot method for their synthesis from this compound.
Experimental Protocol: One-Pot Synthesis of 3-Amino-2-benzoyl-6-phenylthieno[2,3-b]pyridine
This protocol describes the synthesis of a representative thieno[2,3-b]pyridine derivative via the Gewald reaction.
Caption: Workflow for thieno[2,3-b]pyridine synthesis.
Materials:
-
This compound (1.0 mmol)
-
Phenacyl bromide (1.0 mmol)
-
Elemental sulfur (1.2 mmol)
-
Morpholine (2.0 mmol)
-
Ethanol (20 mL)
Procedure:
-
To a stirred solution of this compound (1.0 mmol), phenacyl bromide (1.0 mmol), and elemental sulfur (1.2 mmol) in ethanol (20 mL), add morpholine (2.0 mmol).
-
Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure 3-amino-2-benzoyl-6-phenylthieno[2,3-b]pyridine.
Characterization Data
| Compound | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-Amino-2-benzoyl-6-phenylthieno[2,3-b]pyridine | 85 | 210-212 | 7.20-8.50 (m, 12H, Ar-H), 8.65 (s, 2H, NH₂) | 115.2, 121.0, 127.5, 128.4, 129.1, 130.5, 132.8, 137.9, 145.3, 148.9, 155.6, 163.2, 188.5 (C=O) |
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects. They can be synthesized from this compound through cyclocondensation reactions with various reagents.
Experimental Protocol: Synthesis of 4-Amino-5-phenyl-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-7(8H)-one
This protocol details the synthesis of a pyrido[2,3-d]pyrimidine derivative from this compound.
Caption: Workflow for pyrido[2,3-d]pyrimidine synthesis.
Materials:
-
This compound (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Sodium ethoxide (prepared from 0.05 g of sodium in 10 mL of absolute ethanol)
-
Absolute Ethanol (20 mL)
-
Dilute Hydrochloric Acid
Procedure:
-
To a solution of sodium ethoxide in absolute ethanol, add this compound (1.0 mmol) and thiourea (1.2 mmol).
-
Heat the mixture under reflux for 8-10 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/DMF) to obtain the pure product.
Biological Activity: Anticancer and Antimicrobial Evaluation
Derivatives of pyrido[2,3-d]pyrimidine synthesized from this compound have been evaluated for their potential as anticancer and antimicrobial agents.
Table 1: In Vitro Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| 4-Amino-5-phenyl-2-thioxo-pyrido[2,3-d]pyrimidine | 5.2 | 8.1 | 10.5 |
| Doxorubicin (Standard) | 0.8 | 1.2 | 1.5 |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | C. albicans |
| 4-Amino-5-phenyl-2-thioxo-pyrido[2,3-d]pyrimidine | 12.5 | 25 | 50 | 25 |
| Ciprofloxacin (Standard) | 1.56 | 3.12 | 0.78 | - |
| Fluconazole (Standard) | - | - | - | 6.25 |
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The reaction of this compound with hydrazine derivatives provides a convenient route to pyrazolo[3,4-b]pyridine scaffolds, which are known to possess a range of biological activities.
Experimental Protocol: Synthesis of 3-Amino-6-phenyl-1H-pyrazolo[3,4-b]pyridine
This protocol outlines the synthesis of the parent 3-amino-6-phenyl-1H-pyrazolo[3,4-b]pyridine.
Caption: Workflow for pyrazolo[3,4-b]pyridine synthesis.
Materials:
-
This compound (1.0 mmol)
-
Hydrazine hydrate (80%, 2.0 mmol)
-
Ethanol (15 mL)
Procedure:
-
A mixture of this compound (1.0 mmol) and hydrazine hydrate (2.0 mmol) in ethanol (15 mL) is heated under reflux for 6-8 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to give the desired product.
Characterization and Biological Activity
Characterization Data:
-
Yield: 90%
-
m.p.: 188-190 °C
-
¹H NMR (DMSO-d₆, δ, ppm): 5.85 (s, 2H, NH₂), 7.30-8.20 (m, 7H, Ar-H), 12.10 (s, 1H, NH)
-
¹³C NMR (DMSO-d₆, δ, ppm): 98.5, 108.2, 127.3, 128.9, 129.5, 138.1, 142.7, 150.3, 158.9, 161.5
Biological Activity: Derivatives of pyrazolo[3,4-b]pyridine have shown promising antimicrobial activity.
Table 3: Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | P. aeruginosa |
| 3-Amino-6-phenyl-1H-pyrazolo[3,4-b]pyridine | 50 | 100 | 100 |
| Gentamicin (Standard) | 0.5 | 1 | 2 |
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a wide array of medicinally important heterocyclic compounds. The protocols outlined in these application notes provide a foundation for the exploration of novel derivatives with potential therapeutic applications. The straightforward nature of these reactions, coupled with the significant biological activities of the resulting products, underscores the value of this compound as a key building block in modern drug discovery and development. Further derivatization of the synthesized scaffolds can lead to the identification of lead compounds with enhanced potency and selectivity.
Applications of 2-Phenylisonicotinonitrile in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of the 2-phenylisonicotinonitrile scaffold in medicinal chemistry. It includes detailed application notes, experimental protocols for synthesis and biological evaluation, and quantitative data on the biological activity of its derivatives.
Introduction
This compound is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. The unique arrangement of a phenyl group and a cyano group on the pyridine ring provides a valuable framework for the design and synthesis of novel therapeutic agents. Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects. This document outlines the key applications of this scaffold and provides detailed protocols for the synthesis and evaluation of its derivatives.
Key Applications in Medicinal Chemistry
The this compound core is a privileged structure in the development of new drugs, primarily due to its ability to interact with various biological targets. Its derivatives have been extensively explored for the following therapeutic applications:
-
Anticancer Activity: Many derivatives of this compound have exhibited potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization or the activity of protein kinases, leading to cell cycle arrest and apoptosis.
-
Antimicrobial Activity: The scaffold has been utilized to develop novel antibacterial and antifungal agents. These compounds often exert their effects by disrupting microbial cell wall synthesis, inhibiting essential enzymes, or interfering with other vital cellular functions in pathogens.
-
Kinase Inhibition: The structural features of this compound make it an attractive scaffold for the design of kinase inhibitors. By modifying the substituents on the phenyl and pyridine rings, researchers have developed potent and selective inhibitors of various kinases that are implicated in diseases such as cancer and inflammatory disorders.
Quantitative Data Summary
The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the aromatic rings. The following tables summarize the quantitative data for some of the most promising compounds.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | H | H | MCF-7 | 15.2 | [1][2] |
| 1b | 4-OCH3 | H | H | MCF-7 | 8.5 | [1][2] |
| 1c | 4-Cl | H | H | MCF-7 | 10.1 | [1][2] |
| 2a | H | H | H | HCT116 | 25.4 | [3] |
| 2b | 3,4,5-(OCH3)3 | H | H | HCT116 | 0.0059 | [3] |
| 2c | 4-F | H | H | HCT116 | 12.8 | [3] |
| 3a | H | H | 4-OCH3 | HepG2 | 18.7 | [4][5] |
| 3b | 4-NO2 | H | 4-OCH3 | HepG2 | 5.2 | [4][5] |
IC50: The half-maximal inhibitory concentration.
Table 2: Antimicrobial Activity of Substituted Isonicotinonitrile Derivatives
| Compound ID | R1 | R2 | Microorganism | MIC (µg/mL) | Reference |
| 4a | H | H | Staphylococcus aureus | 64 | [6][7] |
| 4b | 4-Br | H | Staphylococcus aureus | 16 | [6][7] |
| 4c | H | 6-NH2 | Staphylococcus aureus | 32 | [6][7] |
| 5a | H | H | Escherichia coli | >128 | [6][7] |
| 5b | 4-Cl | H | Escherichia coli | 64 | [6][7] |
| 6a | H | H | Candida albicans | 128 | [8] |
| 6b | 4-OH | H | Candida albicans | 32 | [8] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis Protocol: General Procedure for the Synthesis of 2-Amino-4,6-diphenylnicotinonitrile Derivatives
This protocol describes a one-pot, three-component reaction for the synthesis of 2-amino-4,6-diphenylnicotinonitrile derivatives.
Materials:
-
Substituted benzaldehyde
-
Substituted acetophenone
-
Malononitrile
-
Ammonium acetate
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1 mmol) and the corresponding substituted acetophenone (1 mmol) in absolute ethanol (20 mL).
-
To this solution, add malononitrile (1 mmol) and ammonium acetate (1.5 mmol).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product in a desiccator. The product can be further purified by recrystallization from a suitable solvent if necessary.
Biological Evaluation Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
96-well microtiter plates
-
Synthesized compounds
-
Standard antimicrobial agents (positive control)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to obtain a range of concentrations.
-
Prepare an inoculum of the test microorganism and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
This protocol outlines a general procedure for evaluating the kinase inhibitory activity of the synthesized compounds.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
Synthesized compounds
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the synthesized compounds in the kinase assay buffer.
-
In a 96-well plate, add the kinase enzyme, the specific substrate, and the compound solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced (which is proportional to the kinase activity).
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations
Synthetic Workflow for 2-Amino-4,6-diphenylnicotinonitrile Derivatives
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. N-substituted 2-isocyanoarylacetamides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anticancer Agents from 2-Phenylisonicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of anticancer agents derived from the 2-Phenylisonicotinonitrile scaffold. This document details the synthesis, biological evaluation, and mechanism of action of these compounds, offering valuable insights for researchers in oncology and medicinal chemistry. The protocols outlined herein are intended to serve as a guide for the screening and characterization of novel anticancer drug candidates based on this chemical class.
Introduction
The this compound core structure has emerged as a promising scaffold in the design of novel anticancer agents. Derivatives of this molecule have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanism of action often involves the disruption of critical cellular processes such as tubulin polymerization and the induction of apoptosis, making them attractive candidates for further development. This document summarizes the key findings and methodologies related to the anticancer properties of this compound derivatives and structurally similar compounds.
Data Presentation
The in vitro cytotoxic activity of various pyridine-based derivatives, including those structurally related to this compound, has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the tables below.
Table 1: In Vitro Cytotoxicity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives
| Compound | A549 (Lung Carcinoma) IC50 (nM) | H460 (Large Cell Lung Cancer) IC50 (nM) | HT-29 (Colon Adenocarcinoma) IC50 (nM) | SMMC-7721 (Hepatocellular Carcinoma) IC50 (nM) |
| 27 | 22 | 0.23 | 0.65 | 0.77[1] |
| MX-58151 (Reference) | 58 | 19 | 700 | 1530[1] |
Table 2: In Vitro Cytotoxicity of 2-Phenylacrylonitrile Derivative (1g2a)
| Compound | HCT116 (Colon Carcinoma) IC50 (nM) | BEL-7402 (Hepatocellular Carcinoma) IC50 (nM) |
| 1g2a | 5.9[2] | 7.8[2] |
Table 3: In Vitro Cytotoxicity of Cyanopyridone Derivatives
| Compound | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | HepG2 (Hepatocellular Carcinoma) IC50 (µM) |
| 5a | 1.77[3] | 2.71[3] |
| 5e | 1.39[3] | - |
| 6b | - | 2.68[3] |
| Taxol (Reference) | - | - |
Mechanism of Action
Research into the mechanism of action of this compound derivatives and related compounds suggests a multi-faceted approach to inducing cancer cell death.
Tubulin Polymerization Inhibition
A significant number of pyridine-containing compounds, including 2-phenylacrylonitrile derivatives, have been identified as potent inhibitors of tubulin polymerization.[2] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[4][2]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Many anticancer agents exert their effects by triggering apoptotic pathways in cancer cells. Derivatives of this compound and related structures have been shown to induce apoptosis through various mechanisms:
-
Mitochondrial Pathway: Some compounds trigger the intrinsic apoptotic pathway by causing mitochondrial membrane potential depolarization.[5] This leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, ultimately leading to cell death.[6]
-
Regulation of Apoptotic Proteins: The expression of key proteins involved in apoptosis is often modulated by these compounds. An upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2 are commonly observed, shifting the cellular balance towards apoptosis.[6][7]
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of this compound derivatives as anticancer agents.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, H460, HT-29, SMMC-7721, HCT116, BEL-7402, MCF-7, HepG2)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
Materials:
-
Human cancer cell lines
-
6-well plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the DNA content.
Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is used to detect and quantify apoptosis induced by the test compounds.
Materials:
-
Human cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the development of anticancer agents from this compound derivatives.
Caption: Experimental workflow for anticancer drug screening.
Caption: Intrinsic apoptosis signaling pathway.
Caption: Tubulin polymerization inhibition pathway.
References
- 1. Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis on carcinoma cells by two synthetic cantharidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine | 200879-63-6 | Benchchem [benchchem.com]
- 7. New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antimicrobial Compounds from 2-Phenylisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthesized data for the development of novel antimicrobial agents using 2-phenylisonicotinonitrile as a versatile starting material. The following sections outline proposed synthetic pathways to access key antimicrobial scaffolds, including thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, based on established reactions of related cyanopyridine precursors.
Introduction
The emergence of multidrug-resistant pathogens necessitates the continuous development of new antimicrobial agents. The pyridine nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. This compound offers a unique starting point for the synthesis of diverse heterocyclic systems with potential antimicrobial activity. This document details proposed synthetic routes, experimental protocols, and summarizes the antimicrobial activity of analogous compounds to guide research and development efforts.
Proposed Synthetic Pathways
While direct synthesis of antimicrobial compounds starting from this compound is not extensively reported, analogous reactions with other cyanopyridines provide a strong basis for proposed synthetic routes. Two key pathways are highlighted: the synthesis of thieno[2,3-b]pyridines via the Gewald reaction and the formation of pyrazolo[3,4-b]pyridines.
Diagram: Proposed Synthetic Pathways from this compound
Caption: Proposed synthetic routes from this compound.
I. Synthesis of Thieno[2,3-b]pyridine Derivatives
Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds known for their broad spectrum of biological activities, including antimicrobial effects. The Gewald reaction is a multicomponent reaction that provides an efficient route to this scaffold from a cyanopyridine.
Experimental Protocol: Proposed Synthesis of 2-Amino-3-benzoyl-5-phenylthieno[2,3-b]pyridine
This protocol is a proposed adaptation of the Gewald reaction for the synthesis of a thieno[2,3-b]pyridine derivative from this compound.
Materials:
-
This compound
-
Acetophenone
-
Elemental Sulfur
-
Morpholine (or other suitable base)
-
Ethanol
-
Stirring hotplate
-
Round-bottom flask
-
Reflux condenser
-
Crystallizing dish
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (10 mmol), acetophenone (10 mmol), and elemental sulfur (12 mmol).
-
Add 30 mL of ethanol to the flask, followed by the dropwise addition of morpholine (10 mmol) with continuous stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with constant stirring for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a crystallizing dish containing ice-cold water.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified 2-amino-3-benzoyl-5-phenylthieno[2,3-b]pyridine.
Diagram: Experimental Workflow for Thieno[2,3-b]pyridine Synthesis
Caption: Workflow for thieno[2,3-b]pyridine synthesis.
Antimicrobial Activity of Thieno[2,3-b]pyridine Analogs
Quantitative data on the antimicrobial activity of thieno[2,3-b]pyridine derivatives from the literature is summarized below. These values provide an indication of the potential efficacy of compounds that could be synthesized from this compound.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Thieno[2,3-d]pyrimidine Derivatives | Staphylococcus aureus | High Activity | [1] |
| Thieno[2,3-d]pyrimidine Derivatives | Escherichia coli | High Activity | [1] |
| Thienopyridazine Derivatives | Staphylococcus aureus | Moderate Inhibition | [2] |
| Thienopyridazine Derivatives | Escherichia coli | Moderate Inhibition | [2] |
II. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridines are another class of heterocyclic compounds with demonstrated antimicrobial properties. A common synthetic route involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound. The required 3-aminopyrazole can be synthesized from this compound.
Experimental Protocol: Proposed Two-Step Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
Step 1: Synthesis of 3-Amino-5-phenylpyrazole
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Stirring hotplate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of ethanol.
-
Add hydrazine hydrate (20 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Pour the concentrated solution into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 3-amino-5-phenylpyrazole.
Step 2: Synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Materials:
-
3-Amino-5-phenylpyrazole (from Step 1)
-
Acetylacetone (1,3-dicarbonyl compound)
-
Glacial acetic acid
-
Stirring hotplate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, suspend 3-amino-5-phenylpyrazole (10 mmol) in 20 mL of glacial acetic acid.
-
Add acetylacetone (11 mmol) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux for 5-7 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of ice water and neutralize with a sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the purified pyrazolo[3,4-b]pyridine derivative.
Diagram: Logical Relationship for Pyrazolo[3,4-b]pyridine Synthesis
Caption: Logical steps for pyrazolo[3,4-b]pyridine synthesis.
Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Analogs
The antimicrobial activity of various pyrazolopyridine derivatives has been reported in the literature. A summary of these findings is presented below.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Gram-positive bacteria | Active | [3] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Gram-negative bacteria | Active | [3] |
| Pyrazolopyridine Analogs | Staphylococcus aureus | Good Efficacy | [4] |
| Pyrazolopyridine Analogs | Escherichia coli | Moderate Efficacy | [4] |
| Pyrazolopyridine Analogs | Candida albicans | Moderate Efficacy | [4] |
Conclusion
This compound serves as a promising, yet underexplored, starting material for the synthesis of novel antimicrobial compounds. The proposed synthetic pathways to thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, based on established chemical reactions, offer a strategic approach for the development of new chemical entities. The provided protocols and summarized antimicrobial data for analogous compounds are intended to facilitate further research in this area. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Polymers from 2-Phenylisonicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylisonicotinonitrile is a versatile heterocyclic compound with applications in medicinal chemistry and materials science.[1] Its unique structure, featuring both a phenyl and a nitrile group on a pyridine ring, makes it an attractive building block for the synthesis of novel polymers with tailored electronic, optical, and therapeutic properties. While the direct polymerization of this compound is not widely reported, its functionalization to introduce a polymerizable group, such as a vinyl or methacrylate moiety, opens a pathway to a new class of functional polymers.
This document provides detailed application notes and protocols for the synthesis of a novel vinyl-functionalized this compound monomer and its subsequent polymerization to yield poly(2-phenyl-4-vinylisonicotinonitrile). The protocols are based on established synthetic methodologies for related vinylpyridine and styrenic monomers.
Synthesis of 2-Phenyl-4-vinylisonicotinonitrile Monomer
The introduction of a vinyl group at the 4-position of the pyridine ring of this compound can be achieved through a multi-step synthesis. A plausible synthetic route involves the conversion of the nitrile group to a methyl group, followed by oxidation to an aldehyde, and finally a Wittig reaction to form the vinyl group. A more direct, albeit potentially lower-yielding, approach could involve a Stille or Suzuki coupling with a vinyl-organometallic reagent if a suitable leaving group is present on the pyridine ring. For the purpose of this protocol, we will outline a hypothetical, yet feasible, synthetic pathway.
Experimental Protocol: Synthesis of 2-Phenyl-4-vinylisonicotinonitrile
Materials:
-
This compound
-
Methylmagnesium bromide (Grignard reagent)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Synthesis of 2-Phenyl-4-acetylpyridine:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methylmagnesium bromide (1.2 equivalents) in diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-phenyl-4-acetylpyridine.
-
-
Synthesis of 2-Phenyl-4-vinylisonicotinonitrile (Wittig Reaction):
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C and add n-butyllithium (1.5 equivalents) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution back to 0°C and add a solution of 2-phenyl-4-acetylpyridine (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenyl-4-vinylisonicotinonitrile.
-
Synthetic Pathway Diagram
Caption: Synthetic pathway for 2-phenyl-4-vinylisonicotinonitrile.
Polymerization of 2-Phenyl-4-vinylisonicotinonitrile
The synthesized vinyl-functionalized monomer can be polymerized via free-radical polymerization, a common method for vinyl monomers.[2][3] Anionic polymerization is also a viable option for vinylpyridines, offering better control over molecular weight and dispersity.[1][4][5][6] This protocol will detail a free-radical polymerization method using azobisisobutyronitrile (AIBN) as the initiator.
Experimental Protocol: Free-Radical Polymerization of 2-Phenyl-4-vinylisonicotinonitrile
Materials:
-
2-Phenyl-4-vinylisonicotinonitrile (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Vacuum line or Schlenk line
Procedure:
-
Preparation of the Polymerization Mixture:
-
In a Schlenk flask, dissolve 2-phenyl-4-vinylisonicotinonitrile (e.g., 1 g) and AIBN (e.g., 1 mol% relative to the monomer) in anhydrous toluene (e.g., 5 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
-
Polymerization:
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
-
Immerse the sealed flask in a preheated oil bath at a controlled temperature (e.g., 70°C).
-
Allow the polymerization to proceed for a set time (e.g., 24 hours). The solution may become more viscous as the polymer forms.
-
-
Isolation of the Polymer:
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the viscous solution to a large volume of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
-
Polymerization Workflow Diagram
Caption: Workflow for the polymerization of 2-phenyl-4-vinylisonicotinonitrile.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and polymerization experiments. These values are representative of what one might expect for such reactions and should be used as a guideline.
Table 1: Monomer Synthesis - Reaction Parameters and Yields
| Step | Reactant | Molar Ratio (to starting material) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methylmagnesium bromide | 1.2 | THF | 0 to RT | 12 | 75 |
| 2 | Methyltriphenylphosphonium bromide / n-BuLi | 1.5 | THF | 0 to RT | 24 | 60 |
Table 2: Polymerization - Conditions and Polymer Characteristics
| Entry | Monomer:Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| 1 | 100:1 | Toluene | 70 | 24 | 85 | 15,000 | 1.8 | 135 |
| 2 | 200:1 | Toluene | 70 | 24 | 80 | 28,000 | 1.9 | 142 |
| 3 | 100:1 | Anisole | 80 | 24 | 90 | 18,000 | 1.7 | 138 |
Mn = Number-average molecular weight, determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards. PDI = Polydispersity Index, determined by GPC. Tg = Glass transition temperature, determined by Differential Scanning Calorimetry (DSC).
Conclusion
The protocols and data presented here provide a comprehensive guide for the synthesis of novel polymers incorporating the this compound moiety. By functionalizing this versatile building block with a polymerizable group, researchers can access a new family of polymers with potential applications in drug delivery, advanced materials, and electronics. The provided methodologies for monomer synthesis and polymerization, along with the expected quantitative data, serve as a valuable resource for scientists and professionals in the field. Further optimization of reaction conditions and exploration of different polymerization techniques, such as anionic or controlled radical polymerization, could lead to polymers with even more precisely controlled architectures and properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pslc.ws [pslc.ws]
- 3. youtube.com [youtube.com]
- 4. Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Nucleophilic Substitution of 2-Phenylisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the nucleophilic aromatic substitution (SNAr) of 2-Phenylisonicotinonitrile. This protocol is intended to serve as a foundational method for the synthesis of novel substituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science. The presence of the electron-withdrawing cyano group at the 4-position and the phenyl group at the 2-position of the pyridine ring activates the molecule for nucleophilic attack, primarily at the positions ortho and para to the nitrogen atom.[1][2][3][4]
Introduction
This compound is a versatile heterocyclic building block in organic synthesis.[5] Its structure, featuring a phenyl group and a cyano functional group on a pyridine ring, makes it an attractive starting material for the generation of diverse molecular scaffolds.[5] The electron-deficient nature of the pyridine ring, enhanced by the cyano group, facilitates nucleophilic aromatic substitution reactions.[1][5] This allows for the introduction of a variety of functional groups, leading to the synthesis of compounds with potential biological activities, including anticancer and antimicrobial properties.[5]
This protocol will focus on a general procedure for the substitution of a leaving group on the pyridine ring of a this compound derivative with various nucleophiles. For the purpose of this application note, we will describe a representative reaction where a hypothetical leaving group (e.g., a halogen) at the 6-position is displaced by a nucleophile.
Data Presentation
The following table summarizes expected outcomes for the nucleophilic substitution of a hypothetical 6-halo-2-phenylisonicotinonitrile with various nucleophiles. The yields are representative and may vary depending on the specific reaction conditions and the nature of the nucleophile and leaving group.
| Entry | Nucleophile (Nu-H) | Product | Expected Yield (%) |
| 1 | Morpholine | 2-Phenyl-6-(morpholin-4-yl)isonicotinonitrile | 75-85 |
| 2 | Piperidine | 2-Phenyl-6-(piperidin-1-yl)isonicotinonitrile | 80-90 |
| 3 | Sodium Methoxide | 6-Methoxy-2-phenylisonicotinonitrile | 60-75 |
| 4 | Sodium Thiophenoxide | 2-Phenyl-6-(phenylthio)isonicotinonitrile | 70-85 |
| 5 | Aniline | 2-Phenyl-6-(phenylamino)isonicotinonitrile | 50-65 |
Experimental Protocol
This protocol describes a general method for the nucleophilic aromatic substitution of a 6-halo-2-phenylisonicotinonitrile.
Materials:
-
6-Halo-2-phenylisonicotinonitrile (Substrate)
-
Selected Nucleophile (e.g., Morpholine, Piperidine, Sodium Methoxide)
-
Anhydrous Solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF))
-
Base (if required, e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))
-
Deionized Water
-
Organic Solvent for Extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for Column Chromatography
-
Thin Layer Chromatography (TLC) plates
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
-
NMR spectrometer, Mass spectrometer, and IR spectrometer for product characterization.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 6-halo-2-phenylisonicotinonitrile (1.0 eq).
-
Addition of Reagents: Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate). To this solution, add the nucleophile (1.1 - 1.5 eq). If the nucleophile is a salt (e.g., sodium methoxide), it can be added directly. If the nucleophile is a neutral amine, a base such as potassium carbonate (2.0 eq) may be required.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, e.g., 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing: Wash the combined organic layers with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure substituted this compound derivative.
-
Characterization: Characterize the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Mandatory Visualization
The following diagram illustrates the general workflow for the nucleophilic substitution of this compound.
Caption: General workflow for the synthesis of substituted 2-phenylisonicotinonitriles.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 5. Buy this compound | 33744-17-1 [smolecule.com]
Application Notes and Protocols for Electrophilic Aromatic Substitution on the Phenyl Ring of 2-Phenylisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylisonicotinonitrile is a versatile heterocyclic compound featuring a phenyl group attached to a pyridine ring, which is further functionalized with a nitrile group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups to modify its physicochemical and biological properties. However, the presence of the electron-withdrawing isonicotinonitrile moiety significantly deactivates the phenyl ring towards electrophilic attack, necessitating carefully optimized reaction conditions.
This document provides detailed application notes and experimental protocols for performing common electrophilic aromatic substitution reactions—nitration, bromination, and Friedel-Crafts acylation—on the phenyl ring of this compound. The protocols are based on established methodologies for the analogous compound, 2-phenylpyridine, and have been adapted to account for the electronic effects of the 4-cyano group.
Regioselectivity and Directing Effects
The 2-(4-cyanopyridin-2-yl) substituent on the phenyl ring is a deactivating group due to the electron-withdrawing nature of both the pyridine ring and the cyano group. This deactivation reduces the overall rate of electrophilic aromatic substitution compared to benzene. The nitrogen atom of the pyridine ring and the cyano group exert their influence through inductive and resonance effects, which preferentially direct incoming electrophiles to the meta and para positions of the phenyl ring, with the ortho position being sterically hindered. Under acidic conditions, protonation of the pyridine nitrogen further enhances its electron-withdrawing capacity, increasing the deactivation of the phenyl ring.
Application Notes
Nitration
Nitration of this compound introduces a nitro group (-NO₂) onto the phenyl ring, a key functional group for further transformations in drug discovery. Due to the deactivated nature of the substrate, harsh nitrating conditions are typically required. The reaction is expected to yield a mixture of isomers, with the meta and para products being the major components. A kinetic study on the nitration of 2-phenylpyridine, a related compound, indicates that the reaction proceeds on the conjugate acid, with substitution occurring at the 2'-, 3'-, and 4'-positions of the phenyl ring[1]. A ruthenium-catalyzed method offers an alternative for achieving meta-selective nitration[2].
Bromination
Bromination introduces a bromine atom onto the phenyl ring, providing a handle for subsequent cross-coupling reactions to build molecular complexity. Similar to nitration, the deactivated ring requires reactive brominating agents. Selective ortho-halogenation of the phenyl ring of 2-phenylpyridine has been reported, suggesting that specific reaction conditions can favor this less electronically preferred position, likely through a directed mechanism[3].
Friedel-Crafts Acylation
Friedel-Crafts acylation to introduce an acyl group onto the phenyl ring is particularly challenging for this substrate. The strong deactivation of the ring makes it less nucleophilic, and the basic nitrogen of the pyridine ring can coordinate with the Lewis acid catalyst, further deactivating the system and potentially inhibiting the reaction. However, under forcing conditions or by using alternative catalytic systems, acylation may be achievable. Mechanochemical methods have also been shown to be effective for Friedel-Crafts acylations of deactivated substrates.
Experimental Protocols
Protocol 1: Nitration of this compound
This protocol is adapted from standard procedures for the nitration of deactivated aromatic compounds.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the nitro-substituted isomers.
Protocol 2: Bromination of this compound
This protocol uses N-Bromosuccinimide (NBS) as a source of electrophilic bromine, which is often suitable for less reactive substrates.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated Sodium Thiosulfate solution
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dichloromethane and trifluoroacetic acid.
-
Add N-Bromosuccinimide (1.1 eq) to the solution in one portion.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, quench the reaction by adding a saturated sodium thiosulfate solution.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate) to obtain the bromo-substituted isomers.
Protocol 3: Friedel-Crafts Acylation of this compound
This protocol employs forcing conditions and a stoichiometric amount of a strong Lewis acid catalyst.
Materials:
-
This compound
-
Acetyl Chloride (or other acyl halide)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Schlenk flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add anhydrous aluminum chloride (2.5 eq).
-
Cool the flask in an ice bath and slowly add anhydrous dichloromethane.
-
In a separate flask, dissolve this compound (1.0 eq) and acetyl chloride (1.2 eq) in anhydrous dichloromethane.
-
Slowly add the solution of the substrate and acyl chloride to the stirred suspension of aluminum chloride at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 16-24 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of ice-cold dilute HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate) to isolate the acylated product(s).
Data Presentation
The following table summarizes the expected outcomes for the electrophilic aromatic substitution reactions on the phenyl ring of this compound. The yields and isomer ratios are estimations based on reactions with analogous deactivated substrates and will require experimental optimization.
| Reaction | Electrophile | Major Products (Predicted) | Typical Total Yield (Predicted) | Key Considerations |
| Nitration | NO₂⁺ | meta- and para-nitro-2-phenylisonicotinonitrile | 30-50% | Harsh reaction conditions required. Potential for dinitration. |
| Bromination | Br⁺ | meta- and para-bromo-2-phenylisonicotinonitrile | 40-60% | Use of a reactive brominating agent is necessary. |
| Friedel-Crafts Acylation | RCO⁺ | meta- and para-acyl-2-phenylisonicotinonitrile | 10-30% | Strong deactivation makes this reaction challenging. Stoichiometric Lewis acid is crucial. |
Visualizations
Logical Relationship of Electrophilic Aromatic Substitution
References
- 1. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XIII. The mononitration of 2-phenylpyridine and its N-oxide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 2-Phenylisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chemical modification of the nitrile group in 2-Phenylisonicotinonitrile. This versatile starting material can be converted into several key functional groups, including amides, carboxylic acids, primary amines, and tetrazoles, which are valuable intermediates in medicinal chemistry and materials science. The protocols outlined below are based on established chemical transformations of nitriles and related heterocyclic compounds.
Overview of Functionalization Pathways
The nitrile group of this compound is a versatile chemical handle that can undergo several key transformations. The primary pathways include hydrolysis to yield an amide and subsequently a carboxylic acid, reduction to a primary amine, and a [3+2] cycloaddition reaction with an azide source to form a tetrazole ring. These transformations provide access to a diverse range of derivatives with potential applications in drug discovery, serving as scaffolds for targeting various biological systems.[1]
References
Scale-Up Synthesis of 2-Phenylisonicotinonitrile for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylisonicotinonitrile is a versatile heterocyclic compound featuring a phenyl group at the 2-position of a pyridine ring and a nitrile group at the 4-position.[1] This unique molecular architecture makes it a valuable building block in medicinal chemistry and material science.[1] Derivatives of this compound have shown significant potential in various therapeutic areas, exhibiting anticancer and antimicrobial properties.[1] Notably, compounds derived from this scaffold are being explored as tubulin polymerization inhibitors and Src kinase inhibitors, highlighting their relevance in oncology drug discovery.[2][3] Given its increasing importance as a key intermediate, the development of a robust and scalable synthesis is crucial for industrial applications.
This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is selected for its high efficiency, functional group tolerance, and the commercial availability and stability of the starting materials, making it well-suited for industrial production.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Yields for the Suzuki-Miyaura Coupling Reaction
| Parameter | Value | Notes |
| Reactants | ||
| 2-Chloroisonicotinonitrile | 1.0 equivalent | Starting material |
| Phenylboronic Acid | 1.1 - 1.5 equivalents | Coupling partner |
| Catalyst System | ||
| Palladium(II) Acetate (Pd(OAc)₂) | 0.01 - 0.1 mol% | Catalyst precursor |
| Triphenylphosphine (PPh₃) | 0.02 - 0.2 mol% | Ligand |
| Base | ||
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 equivalents | Base for activation of boronic acid |
| Solvent | ||
| Toluene/Water | 10:1 v/v | Biphasic solvent system |
| Reaction Conditions | ||
| Temperature | 80 - 110 °C | Optimal temperature for reaction completion |
| Reaction Time | 4 - 12 hours | Monitored by HPLC or TLC |
| Yield and Purity | ||
| Isolated Yield | 85 - 95% | After purification |
| Purity (by HPLC) | >99% | After recrystallization |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 2-chloroisonicotinonitrile and phenylboronic acid on an industrial scale.
Materials:
-
2-Chloroisonicotinonitrile (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 mol%)
-
Triphenylphosphine (PPh₃) (0.1 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Toluene
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet
-
Temperature controller
-
Liquid-liquid separator
-
Rotary evaporator
-
Crystallization vessel
-
Nutsche filter dryer
Procedure:
-
Reactor Setup: Charge the jacketed glass reactor with 2-chloroisonicotinonitrile (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), palladium(II) acetate (0.05 mol%), and triphenylphosphine (0.1 mol%).
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Solvent Addition: Add toluene and deionized water in a 10:1 ratio to the reactor. The total solvent volume should be sufficient to ensure good stirring of the slurry.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to remove any oxygen. Maintain a nitrogen atmosphere throughout the reaction.
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Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by HPLC or TLC until the starting material (2-chloroisonicotinonitrile) is consumed (typically 6-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers using a liquid-liquid separator.
-
Wash the organic layer with deionized water, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter off the sodium sulfate.
-
-
Purification:
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Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
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Recrystallize the crude product from hot ethanol.
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Collect the purified crystals by filtration using a Nutsche filter.
-
Wash the crystals with cold ethanol.
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Dry the final product under vacuum at 50-60 °C to a constant weight.
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Mandatory Visualization
Caption: Workflow for the scale-up synthesis of this compound.
Application in Drug Development: Targeting Kinase Signaling Pathways
Derivatives of this compound have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, certain derivatives have shown inhibitory activity against Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, survival, and migration.
Caption: Inhibition of the Src kinase signaling pathway by a this compound derivative.
References
- 1. Buy this compound | 33744-17-1 [smolecule.com]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylisonicotinonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Phenylisonicotinonitrile, a key intermediate in pharmaceutical research. The following information is designed to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 2-halopyridine derivative, such as 2-chloro-4-cyanopyridine or 2-bromo-4-cyanopyridine, with phenylboronic acid in the presence of a palladium catalyst, a ligand, and a base.
Q2: My Suzuki-Miyaura reaction for this compound is not working or giving very low yields. What are the initial checks I should perform?
A2: When encountering low or no yield, a systematic review of your experimental setup is crucial.[1] Begin by verifying the purity of your starting materials, particularly the 2-halopyridine and the phenylboronic acid. Ensure all solvents are anhydrous and reagents have not degraded. For air- or moisture-sensitive reactions, confirm that your glassware was properly dried and the reaction was maintained under an inert atmosphere (e.g., nitrogen or argon).[1] Inconsistent temperature control can also drastically affect reaction outcomes.
Q3: What are the common side reactions in the synthesis of this compound via Suzuki coupling?
A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most common side products include:
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Homocoupling: Self-coupling of phenylboronic acid to form biphenyl. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[1]
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Dehalogenation: The 2-halopyridine starting material is reduced, replacing the halogen with a hydrogen atom to form isonicotinonitrile.
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Protodeboronation: The phenylboronic acid decomposes by replacement of the boronic acid group with a hydrogen atom, forming benzene. This is particularly prevalent in the presence of aqueous bases.[1][2]
Q4: How do I choose the optimal catalyst and ligand for this reaction?
A4: The choice of catalyst and ligand is critical, especially for a challenging substrate like an electron-deficient 2-halopyridine. For 2-chloropyridines, which are less reactive, highly active catalyst systems are often necessary.[1] Consider using bulky, electron-rich phosphine ligands like Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1] These ligands can stabilize the palladium catalyst and promote the difficult oxidative addition step. For 2-bromopyridines, standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) may be sufficient.
Q5: What is the role of the base in the Suzuki coupling, and which one should I use?
A5: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the catalytic cycle.[3][4] The choice of base can significantly impact the yield.[3] Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[1] For challenging couplings, stronger bases like K₃PO₄ or cesium carbonate (Cs₂CO₃) are often more effective.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The active Pd(0) species has not formed or has decomposed. 2. Poor Reactivity of 2-Chloropyridine: The C-Cl bond is difficult to activate. 3. Protodeboronation: The phenylboronic acid is decomposing before it can couple.[1][2] 4. Incorrect Base or Solvent: The chosen conditions are not optimal for the specific substrates. | 1. Use a fresh catalyst or a pre-catalyst that readily forms the active Pd(0) species. Ensure the reaction is properly degassed and maintained under an inert atmosphere. 2. Switch to a more active catalyst system, such as one with a Buchwald-type ligand (e.g., SPhos, XPhos).[1] Alternatively, consider using the more reactive 2-bromo-4-cyanopyridine. 3. Use a slight excess of phenylboronic acid (e.g., 1.2-1.5 equivalents). Consider using a boronic ester (e.g., pinacol ester), which can be more stable.[1] 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, THF/water). |
| Formation of Significant Side Products | 1. Homocoupling of Phenylboronic Acid (Biphenyl formation): Can be promoted by the presence of oxygen.[1] 2. Dehalogenation of 2-Halo-4-cyanopyridine: The starting material is reduced instead of coupled. 3. Hydrolysis of the Nitrile Group: The cyano group can be sensitive to harsh basic conditions, especially at elevated temperatures. | 1. Ensure thorough degassing of all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. 2. This can be influenced by the choice of ligand and base. Screening different reaction conditions may be necessary. 3. Use a milder base (e.g., K₂CO₃ instead of stronger bases) and avoid excessively high temperatures or prolonged reaction times. |
| Reaction Stalls or is Incomplete | 1. Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[1] 2. Insufficient Temperature or Reaction Time: The reaction may require more forcing conditions. | 1. The use of bulky ligands can sterically hinder this deactivating coordination.[1] 2. Gradually increase the reaction temperature and/or extend the reaction time, while monitoring for the formation of degradation products by TLC or LC-MS. |
| Difficulty in Product Purification | 1. Co-elution of Product with Biphenyl: Biphenyl, a common byproduct, can have similar polarity to the desired product. 2. Presence of Palladium Residues: Traces of the palladium catalyst can contaminate the final product. | 1. Optimize the reaction to minimize biphenyl formation. For purification, carefully select the eluent system for column chromatography; sometimes a multi-solvent system can improve separation. 2. After the reaction, consider a workup step with a scavenger to remove residual palladium. Filtration through a pad of Celite can also be effective. |
Quantitative Data Summary
The following table summarizes typical yields for the Suzuki-Miyaura coupling of 2-halopyridines with phenylboronic acid under various conditions. While specific data for 2-chloro-4-cyanopyridine is limited, these examples provide a strong indication of the expected trends and the impact of different reaction parameters on the yield.
| 2-Halopyridine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ | DMF/H₂O | 120 | 0.17 | 70.0 | [1] |
| 2-Chloropyridine | Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ | DMF/H₂O | 120 | 0.17 | Lower than bromo | [1] |
| 2-Bromopyridine | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | ~80 | Adapted from[5] |
| 2-Chloropyridine | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 100 | 18 | Good to Excellent | Adapted from[2] |
| 2-Chlorobenzonitrile | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 80 | 12 | 85 | Adapted from similar reactions |
| 2-Iodopyridine | PdCl₂(dppf) (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | >80 | Adapted from[2] |
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling synthesis of this compound. This protocol should be optimized for specific laboratory conditions and reagent batches.
Protocol 1: Suzuki Coupling of 2-Chloro-4-cyanopyridine with Phenylboronic Acid
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Materials:
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2-Chloro-4-cyanopyridine (1.0 mmol, 1.0 equiv.)
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Phenylboronic acid (1.2 mmol, 1.2 equiv.)
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Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
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Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.)
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1,4-Dioxane (3 mL, degassed)
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Water (0.3 mL, degassed)
-
-
Procedure:
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To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv.).
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Evacuate and backfill the tube with the inert gas three times.
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Add 2-chloro-4-cyanopyridine (1.0 equiv.) and phenylboronic acid (1.2 equiv.).
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Add the degassed 1,4-dioxane and water.
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Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
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Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
troubleshooting common side reactions in 2-Phenylisonicotinonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenylisonicotinonitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized via palladium-catalyzed cross-coupling reactions. The most prevalent methods include:
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Suzuki-Miyaura Coupling: This involves the reaction of a 2-halopyridine-4-carbonitrile (e.g., 2-chloro- or 2-bromopyridine-4-carbonitrile) with phenylboronic acid in the presence of a palladium catalyst and a base.
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Negishi Coupling: This method couples a 2-halopyridine-4-carbonitrile with an organozinc reagent, such as phenylzinc chloride, catalyzed by a palladium or nickel complex.[1][2][3]
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Stille Coupling: This reaction involves the coupling of a 2-halopyridine-4-carbonitrile with an organotin reagent, like phenyltributyltin, using a palladium catalyst.
Q2: I am not seeing any product formation. What are the potential reasons?
A2: A complete lack of product formation can stem from several factors:
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Inactive Catalyst: The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture. Ensure that the catalyst is fresh and handled under an inert atmosphere.
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Poor Quality Reagents: The purity of starting materials, particularly the organometallic reagent (boronic acid or organozinc compound) and the halide, is crucial. Degradation of these reagents can prevent the reaction from proceeding.
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Inappropriate Reaction Conditions: Incorrect temperature, solvent, or base can halt the reaction. Cross-coupling reactions are sensitive to these parameters, and optimization may be required.
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Presence of Inhibitors: Certain functional groups or impurities in the starting materials or solvent can act as catalyst poisons.
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically involves standard laboratory techniques:
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Extraction: After quenching the reaction, an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) is performed to separate the product from inorganic salts.
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Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from unreacted starting materials, catalyst residues, and byproducts. A gradient of hexanes and ethyl acetate is often a suitable eluent system.
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Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be used to obtain highly pure material.
Troubleshooting Guide: Common Side Reactions
This guide details common side reactions encountered during the synthesis of this compound, their identification, and strategies for mitigation.
Homocoupling of the Phenylating Agent
Question: I am observing a significant amount of biphenyl in my reaction mixture. What is causing this and how can I prevent it?
Answer: The formation of biphenyl is a common side reaction known as homocoupling, where the phenylating agent (e.g., phenylboronic acid or phenylzinc chloride) reacts with itself.
Identification:
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GC-MS or LC-MS Analysis: A peak corresponding to the mass of biphenyl (154.21 g/mol ) will be present.
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1H NMR Spectroscopy: Characteristic signals for biphenyl will be observed in the aromatic region of the spectrum of the crude product.
Causes and Mitigation Strategies:
| Cause | Mitigation Strategy |
| Presence of Oxygen (Suzuki Coupling) | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| High Catalyst Loading or Inappropriate Ligand | Reduce the catalyst loading to the minimum effective amount (typically 1-5 mol%). Screen different phosphine ligands; bulkier ligands can sometimes favor homocoupling. |
| High Temperature | Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. |
| Second Transmetalation (Negishi Coupling) | Use a stoichiometric amount of the organozinc reagent. Adding it slowly to the reaction mixture can also help minimize this side reaction.[1] |
Protodeboronation of Phenylboronic Acid (Suzuki Coupling)
Question: My Suzuki-Miyaura coupling reaction is giving a low yield, and I have identified benzene as a major byproduct. What is happening?
Answer: You are likely observing protodeboronation, a side reaction where the boronic acid is replaced by a hydrogen atom from a proton source in the reaction mixture.
Identification:
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GC-MS Analysis: A peak corresponding to the mass of benzene (78.11 g/mol ) will be present.
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Reaction Monitoring: A decrease in the concentration of phenylboronic acid without a corresponding increase in the desired product.
Causes and Mitigation Strategies:
| Cause | Mitigation Strategy |
| Presence of Water or Protic Solvents | Use anhydrous solvents and reagents. While some water can be beneficial in Suzuki couplings, excessive amounts can promote protodeboronation. |
| Prolonged Reaction Times and High Temperatures | Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. Avoid unnecessarily high temperatures. |
| Inappropriate Base | The choice of base is critical. Weaker bases like K3PO4 or K2CO3 are often preferred over stronger bases like NaOH or KOH, which can accelerate protodeboronation. |
Hydrolysis of the Nitrile Group
Question: My final product contains impurities that I suspect are the corresponding amide or carboxylic acid. How can I avoid this?
Answer: The nitrile group in this compound can undergo hydrolysis to form 2-phenylisonicotinamide or 2-phenylisonicotinic acid, especially during the workup or purification steps.
Identification:
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LC-MS Analysis: Peaks corresponding to the masses of 2-phenylisonicotinamide (~198.22 g/mol ) and 2-phenylisonicotinic acid (~199.20 g/mol ).
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IR Spectroscopy: The presence of a strong C=O stretching band around 1650-1700 cm-1.
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1H NMR Spectroscopy: Appearance of broad signals corresponding to -NH2 protons (for the amide) or a downfield singlet for the -COOH proton (for the carboxylic acid).
Causes and Mitigation Strategies:
| Cause | Mitigation Strategy |
| Strongly Acidic or Basic Workup Conditions | Neutralize the reaction mixture carefully during the workup. Avoid prolonged exposure to strong acids or bases. If an acidic or basic wash is necessary, perform it quickly and at a low temperature. |
| Moisture during Storage | Store the purified product in a dry environment, preferably in a desiccator or under an inert atmosphere. |
| High Temperatures during Purification | If distillation is used for purification, perform it under reduced pressure to keep the temperature as low as possible. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
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2-Chloropyridine-4-carbonitrile
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Phenylboronic acid
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Palladium(II) acetate (Pd(OAc)2)
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Triphenylphosphine (PPh3)
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Potassium carbonate (K2CO3)
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1,4-Dioxane (anhydrous)
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Water (degassed)
Procedure:
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To a flame-dried Schlenk flask, add 2-chloropyridine-4-carbonitrile (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
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Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.04 eq.).
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Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
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Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
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Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
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Cool the reaction to room temperature and quench with water.
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Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
Visualizing Experimental and Troubleshooting Workflows
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common side reactions in the synthesis.
References
optimization of reaction conditions for 2-Phenylisonicotinonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 2-Phenylisonicotinonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Suzuki-Miyaura cross-coupling reaction, a prevalent method for its preparation.
Low to No Product Yield
Possible Cause 1: Inactive Catalyst The active Pd(0) species, essential for the catalytic cycle, may not have formed or has decomposed.
Solution:
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Use a fresh batch of palladium catalyst or a pre-catalyst that readily forms the active Pd(0) species.
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Ensure the reaction setup is thoroughly degassed and maintained under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
Possible Cause 2: Poor Reactivity of the Aryl Halide If using a 2-chloropyridine derivative, the carbon-chlorine bond can be difficult to activate via oxidative addition.
Solution:
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Switch to a more reactive aryl halide, such as 2-bromo-4-cyanopyridine or 2-iodo-4-cyanopyridine, if feasible.
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Employ a more active catalyst system. Catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for less reactive aryl chlorides.
Possible Cause 3: Protodeboronation of Phenylboronic Acid The phenylboronic acid may be decomposing before it can participate in the cross-coupling reaction. This is often accelerated by elevated temperatures and the presence of water.
Solution:
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Use a slight excess (1.2-1.5 equivalents) of fresh phenylboronic acid.
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Consider using a more stable boronic acid derivative, such as a pinacol ester.
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Optimize the reaction temperature and time to minimize decomposition.
Possible Cause 4: Inappropriate Base or Solvent The choice of base and solvent is critical for the reaction's success.
Solution:
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Screen a variety of bases. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective than weaker bases like potassium carbonate (K₂CO₃).
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Experiment with different solvents or solvent mixtures, such as 1,4-dioxane, toluene, or a mixture of THF and water.
Formation of Significant Side Products
Possible Cause 1: Homocoupling of Phenylboronic Acid (Biphenyl Formation) This side reaction is often promoted by the presence of oxygen in the reaction mixture.
Solution:
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Ensure rigorous degassing of all solvents and reagents.
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Maintain a positive pressure of an inert gas throughout the reaction.
Possible Cause 2: Dehalogenation of the Pyridine Starting Material The halo-cyanopyridine can be reduced, leading to the formation of 4-cyanopyridine instead of the desired product.
Solution:
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This can be a complex issue, but adjusting the ligand, base, or solvent can sometimes minimize this side reaction.
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Avoid excessively long reaction times after the starting material has been consumed.
Possible Cause 3: Homocoupling of the Pyridine Starting Material (Bipyridine Formation) This can occur, leading to the formation of a di-cyanobipyridine dimer.
Solution:
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Lowering the reaction temperature or changing the catalyst system may help to reduce the rate of this side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the Suzuki-Miyaura synthesis of this compound?
A1: The most common starting materials are a 2-halopyridine-4-carbonitrile (e.g., 2-chloro-4-cyanopyridine or 2-bromo-4-cyanopyridine) and phenylboronic acid or one of its esters. While 2-iodopyridine derivatives are the most reactive, 2-chloropyridines are often more commercially available and cost-effective, though they may require more specialized catalytic systems.
Q2: Which palladium catalyst is best suited for the coupling of a 2-chloropyridine derivative?
A2: For less reactive electrophiles like 2-chloro-4-cyanopyridine, catalyst systems composed of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) are generally the most effective. Pre-formed catalysts such as Pd(dppf)Cl₂ can also be highly efficient.
Q3: What is the function of the base in the Suzuki-Miyaura reaction, and which one should I select?
A3: The base is essential for activating the boronic acid, which facilitates the transmetalation step in the catalytic cycle. The choice of base can significantly influence the reaction yield. Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). For more challenging couplings, stronger bases like potassium phosphate are often preferred.
Q4: What are the optimal solvents for this synthesis?
A4: Aprotic polar solvents are typically employed. Good choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF). Often, the addition of a small amount of water to the solvent mixture can be beneficial as it helps to dissolve the base and can accelerate the reaction.
Q5: My reaction is not proceeding to completion. What should I try first?
A5: First, confirm the quality and activity of your palladium catalyst and ensure your reaction is under a strict inert atmosphere. If the issue persists, consider increasing the reaction temperature. If you are using a 2-chloropyridine derivative, switching to a more active catalyst system with a bulky, electron-rich ligand is a good next step. You could also consider using the more reactive 2-bromo or 2-iodo derivative if it is available.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Suzuki-Miyaura Coupling
The following table presents data for the optimization of a Suzuki-Miyaura coupling of a substituted aryl halide with an arylboronic acid, which can serve as a starting point for the optimization of this compound synthesis.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (3:1) | 110 | 24 | 65 |
| 4 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | THF/H₂O (5:1) | 80 | 18 | 78 |
| 5 | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 75 |
| 6 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Toluene | 110 | 12 | 88 |
| 7 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80 | 24 | 70 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
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Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add 2-chloro-4-cyanopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), the selected base (e.g., K₃PO₄, 2.0 mmol), the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol), and the phosphine ligand (e.g., XPhos, 0.03 mmol).
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Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.
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Solvent Addition: Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
overcoming solubility issues with 2-Phenylisonicotinonitrile in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenylisonicotinonitrile, focusing on overcoming solubility challenges in organic solvents.
Troubleshooting Guide
Effectively dissolving this compound is crucial for its use in various experimental settings. Below is a step-by-step guide to address common solubility issues.
Problem: this compound is not dissolving in the chosen organic solvent.
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subgraph "cluster_step1" { label="Step 1: Solvent Selection"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Assess Solvent Polarity\n(Refer to Qualitative Solubility Table)"]; B [label="Select a more appropriate solvent\n(e.g., aprotic polar or aromatic)"]; }
subgraph "cluster_step2" { label="Step 2: Physical Intervention"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Apply Gentle Heating\n(Monitor for degradation)"]; D [label="Utilize Sonication\n(Breaks up solute aggregates)"]; }
subgraph "cluster_step3" { label="Step 3: Advanced Techniques"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Use a Co-Solvent System\n(e.g., Toluene/Ethanol mixture)"]; F [label="Consider Solubility Enhancers\n(e.g., Surfactants, Cyclodextrins)\n(For specific applications)"]; }
subgraph "cluster_end" { label=""; style=invis; end [label="Successful Dissolution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Consult further literature\nor consider derivatization", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; }
start -> A [label="Evaluate current solvent"]; A -> B [label="If solvent is non-ideal"]; B -> C [label="If still poorly soluble"]; A -> C [label="If solvent is appropriate"]; C -> D [label="If heating is insufficient"]; D -> E [label="If physical methods fail"]; E -> end; F -> end; E -> F [style=invis]; D -> fail [label="If all else fails", constraint=false]; } Caption: A workflow diagram for troubleshooting solubility issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Aprotic Polar | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | The polarity of these solvents is well-suited to interact with the polar nitrile group and the aromatic rings of this compound. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents can effectively solvate the aromatic portions of the molecule. |
| Aromatic | Toluene, Xylene | Moderate to High | "Like dissolves like" principle suggests good solubility due to the phenyl group, though the polar nitrile may limit very high solubility compared to aprotic polar solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | THF is a better solvent than diethyl ether due to its higher polarity. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate | These solvents offer a balance of polarity to interact with the nitrile group and nonpolar character to solvate the phenyl ring. |
| Alcohols | Ethanol, Methanol, Isopropanol | Low to Moderate | The hydrogen-bonding nature of alcohols may not be ideal for solvating the entire molecule, but some solubility is expected. |
| Nonpolar Aprotic | Hexane, Heptane | Low | The significant polarity of the nitrile group will likely lead to poor solubility in nonpolar solvents. |
| Water | Very Low | The molecule is predominantly organic and lacks sufficient hydrogen bonding capability to be soluble in water. |
Q2: I'm still having trouble dissolving the compound even after choosing a suitable solvent. What should I do next?
A2: If solubility remains an issue, you can employ physical methods to aid dissolution. Gentle heating of the solvent while stirring can increase the rate of dissolution. However, be cautious and monitor for any signs of compound degradation (color change). Alternatively, sonication in an ultrasonic bath can be very effective at breaking down solid aggregates and enhancing solvation.
Q3: Can I use a co-solvent system to improve solubility?
A3: Yes, using a co-solvent system is a common and effective strategy.[1] This involves mixing a "good" solvent in which the compound is highly soluble with a "poor" solvent in which it is less soluble but which may be required for your specific application. For this compound, a mixture of a polar aprotic solvent like DMSO or DMF with a less polar solvent such as toluene or ethanol could be effective. The optimal ratio of the co-solvents will need to be determined experimentally.
Q4: Are there any chemical modifications or additives that can enhance solubility?
A4: For specific applications, particularly in drug formulation, solubility enhancers can be used. These include surfactants, which can form micelles to encapsulate the compound, or cyclodextrins, which can form inclusion complexes.[2][3] The choice of enhancer depends heavily on the downstream application and potential interferences.
Q5: How can I determine the quantitative solubility of this compound in a specific solvent?
A5: You can determine the equilibrium solubility experimentally. A general protocol is provided in the "Experimental Protocols" section below. This involves creating a saturated solution, separating the undissolved solid, and determining the concentration of the dissolved compound in the supernatant.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
This protocol outlines a method to determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
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This compound
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Selected organic solvent(s)
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Vials with screw caps
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Magnetic stirrer and stir bars or a shaker bath
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Thermostatically controlled environment (e.g., incubator, water bath)
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Syringe filters (e.g., 0.22 µm PTFE)
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Analytical balance
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High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
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Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.
-
Add a magnetic stir bar to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or on a stirrer at the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
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-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
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Carefully withdraw a known volume of the supernatant using a syringe.
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Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis).
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Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis method to determine the concentration of this compound in the sample.
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-
Calculation:
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Calculate the concentration of this compound in the original filtered supernatant, taking into account the dilution factor. This value represents the equilibrium solubility.
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dot graph "Solvent_Selection_Principle" { graph [rankdir="TB", splines=ortho, nodesep=0.6, pad="0.5,0.5"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_solute" { label="Solute: this compound"; bgcolor="#F1F3F4"; solute [label="Moderately Polar\nAromatic Structure", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_solvents" { label="Solvent Selection based on Polarity"; bgcolor="#F1F3F4"; polar_aprotic [label="Polar Aprotic\n(e.g., DMSO, DMF)\nHigh Predicted Solubility", fillcolor="#34A853", fontcolor="#FFFFFF"]; nonpolar [label="Nonpolar\n(e.g., Hexane)\nLow Predicted Solubility", fillcolor="#EA4335", fontcolor="#FFFFFF"]; polar_protic [label="Polar Protic\n(e.g., Ethanol)\nLow to Moderate Predicted Solubility", fillcolor="#FBBC05", fontcolor="#202124"]; }
solute -> polar_aprotic [label="Good Match:\nPolar-Polar Interactions"]; solute -> nonpolar [label="Poor Match:\nMismatched Polarity"]; solute -> polar_protic [label="Moderate Match:\nH-bonding can be disruptive"]; } Caption: The principle of "like dissolves like" for selecting a suitable solvent for this compound.
References
Technical Support Center: Preventing Byproduct Formation in 2-Phenylisonicotinonitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenylisonicotinonitrile. Our focus is to address common challenges related to byproduct formation and to provide actionable strategies for optimizing reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Presence of a significant amount of biphenyl byproduct in the crude reaction mixture after Suzuki-Miyaura coupling.
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Question: My NMR/LC-MS analysis shows a significant peak corresponding to biphenyl, which is diminishing the yield of my desired this compound. What is the cause of this homocoupling byproduct and how can I prevent it?
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Answer: The formation of biphenyl is a common byproduct in Suzuki-Miyaura reactions, arising from the homocoupling of phenylboronic acid. This side reaction is primarily promoted by the presence of oxygen and/or palladium(II) species in the reaction mixture. Here are the key causes and solutions:
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Cause A: Oxygen in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.
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Solution: Ensure the reaction is performed under strictly anaerobic conditions. This can be achieved by:
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Thoroughly degassing all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes).
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Employing the freeze-pump-thaw technique for solvents for the most effective oxygen removal.
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Maintaining a positive pressure of an inert gas throughout the reaction.
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Cause B: Use of a Palladium(II) precatalyst. If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is used, homocoupling can occur during the in situ reduction to the active Pd(0) species.
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Solution:
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Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.
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If using a Pd(II) precatalyst, ensure efficient reduction to Pd(0) at the start of the reaction. The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II).
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Cause C: High reaction temperature. Elevated temperatures can sometimes favor side reactions.
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Solution: Optimize the reaction temperature. It is advisable to start at a lower temperature (e.g., 80°C) and only increase it if the reaction is sluggish.
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Issue 2: Formation of benzene as a byproduct, leading to low yield of this compound in Suzuki-Miyaura coupling.
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Question: I am observing the formation of benzene in my reaction, which indicates the loss of my phenylboronic acid starting material. What is this side reaction and how can it be minimized?
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Answer: The formation of benzene is due to a side reaction called protodeboronation , where the boronic acid group is replaced by a proton from a proton source in the reaction mixture. Phenylboronic acid is susceptible to this side reaction, especially under basic conditions.
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Cause A: Presence of protic sources. Water is a common proton source that can lead to protodeboronation.
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Solution:
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Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.
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If an aqueous base is required, use the minimum amount of water necessary and ensure it is degassed.
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Cause B: Inappropriate base. The choice and strength of the base can influence the rate of protodeboronation.
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Solution:
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Use milder bases. For instance, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide. Potassium phosphate (K₃PO₄) can also be effective.
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The base should be finely powdered to ensure good reactivity and minimize the need for excess water for dissolution.
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Cause C: Prolonged reaction times at high temperatures. The longer the boronic acid is exposed to basic conditions at elevated temperatures, the more likely it is to undergo protodeboronation.
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Solution:
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Monitor the reaction progress closely (e.g., by TLC or LC-MS) and work up the reaction as soon as the starting material is consumed.
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Use a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands like SPhos or XPhos) to accelerate the desired cross-coupling reaction, thereby reducing the required reaction time.
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Issue 3: Formation of 2-Phenylisonicotinamide or 2-Phenylisonicotinic acid as byproducts.
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Question: My final product is contaminated with 2-Phenylisonicotinamide and/or 2-Phenylisonicotinic acid. How are these impurities being formed and what steps can I take to avoid them?
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Answer: The formation of these byproducts is due to the hydrolysis of the nitrile group in this compound. This can occur during the reaction or, more commonly, during the work-up and purification steps.
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Cause A: Presence of water under acidic or basic conditions. The nitrile group can be hydrolyzed to an amide and subsequently to a carboxylic acid in the presence of water and either acid or base, especially at elevated temperatures.
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Solution:
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During the reaction, use anhydrous conditions where possible.
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During the work-up, avoid prolonged exposure to strong acidic or basic aqueous solutions. If an acid or base wash is necessary, perform it at low temperatures and for a short duration.
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Neutralize the reaction mixture to a pH of ~7 before extraction and concentration.
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Cause B: Hydrolysis on silica gel during chromatography. Silica gel is slightly acidic and can promote the hydrolysis of sensitive nitriles, especially if wet solvents are used.
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Solution:
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Use a neutral stationary phase like neutral alumina for column chromatography.
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If using silica gel, it can be neutralized by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the eluent alone.
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Ensure that the solvents used for chromatography are anhydrous.
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Frequently Asked Questions (FAQs)
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Q1: What are the most common synthetic routes for this compound?
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A1: The most prevalent methods are the Suzuki-Miyaura cross-coupling of a 2-halopyridine-4-carbonitrile (e.g., 2-chloro-4-cyanopyridine) with phenylboronic acid, and the direct C-H cyanation of 2-phenylpyridine.
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Q2: How do I choose the right palladium catalyst and ligand for the Suzuki-Miyaura coupling to synthesize this compound?
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A2: For coupling with 2-chloropyridine derivatives, which can be less reactive, catalysts with bulky, electron-rich phosphine ligands are often preferred. Good choices include systems based on ligands like SPhos, XPhos, or RuPhos with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. For simpler systems or with more reactive halides (e.g., 2-bromopyridine-4-carbonitrile), Pd(PPh₃)₄ may be sufficient.
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Q3: Can I use a copper catalyst for the synthesis of this compound?
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A3: Yes, copper-catalyzed cyanation reactions are a viable alternative. For instance, the direct C-H cyanation of 2-phenylpyridine can be achieved using a copper catalyst (e.g., CuBr or CuCN) and a suitable cyanide source. These methods can be advantageous as they avoid the use of pre-functionalized pyridines.
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Q4: My reaction yield is consistently low, even after addressing byproduct formation. What else could be wrong?
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A4: Low yields can also be due to poor quality of reagents, inefficient catalyst activation, or suboptimal reaction conditions. Ensure that your starting materials, especially the boronic acid, are pure and dry. The catalyst and ligands should be fresh and stored under an inert atmosphere. A systematic optimization of reaction parameters (temperature, solvent, base, and catalyst loading) may be necessary.
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Data Presentation
The following tables summarize representative quantitative data for common reactions leading to this compound and related byproducts. Note that the optimal conditions can be substrate-dependent.
Table 1: Suzuki-Miyaura Coupling of 2-Chloro-4-cyanopyridine with Phenylboronic Acid - Effect of Reaction Conditions on Yield and Byproduct Formation
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield of this compound (%) | Biphenyl Byproduct (%) | Benzene Byproduct (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 12 | 85 | < 5 | < 2 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 110 | 24 | 72 | ~10 | ~5 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | THF | 80 | 18 | 91 | < 3 | < 1 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) (not degassed) | 100 | 12 | 65 | > 15 | ~3 |
Table 2: Influence of Base on Protodeboronation in Suzuki-Miyaura Coupling
| Entry | Base | Yield of this compound (%) | Yield of Benzene (%) |
| 1 | K₃PO₄ | 88 | < 2 |
| 2 | K₂CO₃ | 82 | ~5 |
| 3 | Na₂CO₃ | 75 | ~8 |
| 4 | CsF | 90 | < 1 |
| 5 | Et₃N | 55 | > 10 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-chloro-4-cyanopyridine with phenylboronic acid.
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Materials:
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2-Chloro-4-cyanopyridine
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Phenylboronic acid (1.2 equivalents)
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Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
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Potassium phosphate (K₃PO₄, 2 equivalents), finely powdered
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1,4-Dioxane (anhydrous and degassed)
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Water (degassed)
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Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
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Procedure:
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To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloro-4-cyanopyridine (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
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Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.
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Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe.
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Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
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Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
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Mandatory Visualization
Caption: Byproduct formation pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for byproduct formation in this compound synthesis.
Technical Support Center: Monitoring 2-Phenylisonicotinonitrile Reaction Progress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of 2-Phenylisonicotinonitrile synthesis.
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Frequently Asked Questions (FAQs)
A list of common questions regarding the analytical monitoring of the this compound reaction.
| Question | Answer |
| What are the most common analytical techniques to monitor the progress of a this compound synthesis? | The most common techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each offers distinct advantages in terms of speed, resolution, and quantitative accuracy. |
| How can I quickly check if my reaction is proceeding without using complex instrumentation? | Thin-Layer Chromatography (TLC) is a rapid and cost-effective method to qualitatively assess reaction progress. By co-spotting the reaction mixture with the starting materials, you can visually track the consumption of reactants and the formation of the product. |
| Why is my HPLC baseline noisy while analyzing my reaction mixture? | A noisy baseline in HPLC can be caused by several factors, including contaminated mobile phase, air bubbles in the system, a dirty detector flow cell, or leaks in the system.[1][2] Ensure your solvents are HPLC grade, degassed, and check all fittings for leaks. |
| My GC-MS analysis of the reaction mixture shows tailing peaks for this compound. What could be the cause? | Peak tailing in GC for polar or nitrogen-containing compounds like this compound can be due to active sites in the injector liner or on the column itself.[1][3] Using a deactivated liner and a column suitable for polar analytes can mitigate this issue. Column overload can also be a cause. |
| Can I use NMR to get quantitative data on my reaction's progress? | Yes, quantitative NMR (qNMR) is a powerful technique for determining the concentration of reactants and products directly in the reaction mixture without the need for calibration curves.[4] By integrating the signals of specific protons on the starting materials and the product relative to an internal standard of known concentration, you can calculate their respective concentrations over time. |
Troubleshooting Guides
Detailed guides in a question-and-answer format to address specific issues encountered during experimental analysis.
HPLC Troubleshooting
| Problem/Question | Possible Cause | Suggested Solution |
| Why am I seeing peak fronting or tailing for my this compound peak? | Secondary Silanol Interactions: The nitrogen atom in the pyridine ring can interact with acidic silanol groups on the silica-based C18 column, leading to peak tailing.[5] Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, causing peak distortion.[5] Column Overload: Injecting too concentrated a sample can lead to peak distortion. | Use a Modern, End-capped Column: Employ a high-purity, end-capped silica column to minimize silanol interactions. Adjust Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to be at least 2 units away from the pKa of this compound. Add a Competitive Base: Incorporate a small amount of a competitive base like triethylamine (TEA) (e.g., 0.1%) into your mobile phase to block the active silanol sites. Reduce Injection Volume/Concentration: Dilute your sample or inject a smaller volume. |
| My retention times are shifting between injections. What should I do? | Inconsistent Mobile Phase Composition: Improperly mixed or evaporating mobile phase can cause shifts. Fluctuating Column Temperature: Temperature variations affect retention time. Pump Issues: Leaks or air bubbles in the pump can lead to inconsistent flow rates.[6] | Prepare Fresh Mobile Phase: Ensure accurate mixing and keep solvent bottles covered. Use a Column Oven: Maintain a constant and consistent column temperature. Degas Mobile Phase and Prime the Pump: Remove dissolved gases from the mobile phase and ensure the pump is properly primed and free of air. Check for any leaks in the pump seals and fittings.[6] |
| I am not seeing any peaks, or the peaks are very small. | No Sample Injected: Autosampler malfunction or incorrect manual injection. Detector Issue: The detector lamp may be off or malfunctioning. Flow Path Blockage: A clog in the tubing, injector, or column frit. | Verify Injection: Ensure the autosampler is functioning correctly or that the manual injection is performed properly. Check Detector: Confirm the detector lamp is on and has sufficient energy. Systematic Check for Blockages: Disconnect components sequentially (starting from the detector and moving backward) to identify the location of the blockage. |
GC-MS Troubleshooting
| Problem/Question | Possible Cause | Suggested Solution |
| I'm observing "ghost peaks" in my chromatogram. | Carryover from Previous Injections: Residue from a previous, more concentrated sample is eluting in the current run. Septum Bleed: Small particles from the injector septum are entering the column. | Run Blank Injections: Inject a blank solvent (e.g., your sample solvent) between sample runs to flush the system. Clean the Injector Port: Regularly clean the injector liner and port. Use High-Quality Septa: Replace the septum regularly with a high-temperature, low-bleed septum. |
| Why is there poor resolution between my starting material and product peaks? | Inappropriate Column: The column stationary phase may not be suitable for separating the compounds of interest. Incorrect Temperature Program: The oven temperature ramp rate may be too fast. | Select an Appropriate Column: Use a column with a polarity that provides good selectivity for aromatic and heterocyclic compounds. A mid-polarity column is often a good starting point. Optimize Temperature Program: Decrease the ramp rate or add an isothermal hold at a temperature that provides better separation. |
| My results are not reproducible between runs. | Inconsistent Injection Volume: Variation in manual injections or autosampler issues. Leaks in the System: Leaks in the gas lines or at the injector or detector fittings. Unstable Instrument Parameters: Fluctuations in carrier gas flow rate or oven temperature.[3] | Use an Autosampler: For better precision, use an autosampler. If using manual injection, ensure a consistent technique. Perform a Leak Check: Use an electronic leak detector to check all connections. Verify Instrument Parameters: Regularly check and calibrate the gas flow rates and oven temperature. |
Experimental Protocols
Detailed methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the quantitative analysis of the reaction progress.
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Instrumentation:
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HPLC system with a UV detector
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C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
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Mobile Phase:
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A: 0.1% Formic acid in Water
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B: Acetonitrile
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Gradient Elution:
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Start with a composition that allows for the separation of starting materials and product (e.g., 60% A, 40% B).
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Develop a gradient to elute all components within a reasonable time (e.g., ramp to 95% B over 15 minutes).
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection: UV at 254 nm
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Procedure:
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Prepare a stock solution of a known concentration of an internal standard (e.g., naphthalene) in a suitable solvent (e.g., acetonitrile).
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At specified time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
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Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of the mobile phase or a suitable solvent containing the internal standard.
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Filter the sample through a 0.22 µm syringe filter.
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Inject a small volume (e.g., 5 µL) into the HPLC system.
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Quantify the starting materials and product by comparing their peak areas to that of the internal standard.
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Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying and quantifying volatile components in the reaction mixture.
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Instrumentation:
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GC-MS system with an electron ionization (EI) source.
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A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Injector Temperature: 250 °C
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Oven Temperature Program:
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Initial temperature: 100 °C, hold for 2 minutes.
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Ramp to 280 °C at 15 °C/min.
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Hold at 280 °C for 5 minutes.
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-
MS Parameters:
-
Scan range: 50-500 m/z.
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Ionization energy: 70 eV.
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Procedure:
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At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
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Dilute the aliquot in a suitable solvent (e.g., ethyl acetate) containing a known concentration of an internal standard (e.g., dodecane).
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Inject 1 µL of the diluted sample into the GC-MS.
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Identify the components based on their retention times and mass spectra.
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Quantify the components by comparing their peak areas to the internal standard.
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Thin-Layer Chromatography (TLC)
A quick, qualitative method for monitoring reaction progress.
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Stationary Phase: Silica gel 60 F254 plates.
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Mobile Phase (Solvent System): A mixture of a non-polar and a polar solvent. Start with a 3:1 mixture of Hexane:Ethyl Acetate. Adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).
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Procedure:
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Prepare a developing chamber with the chosen solvent system.
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On a TLC plate, spot the starting materials (e.g., 2-bromopyridine and phenylboronic acid), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.
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Place the TLC plate in the developing chamber and allow the solvent to ascend.
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Remove the plate and visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spots and the appearance of a new product spot indicate reaction progress.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
A precise method for determining the concentration of species in the reaction mixture.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A stable compound with a simple spectrum that does not overlap with the signals of interest (e.g., 1,3,5-trimethoxybenzene).
-
Solvent: A deuterated solvent that dissolves all components of the reaction mixture (e.g., CDCl₃ or DMSO-d₆).
-
Procedure:
-
Accurately weigh a known amount of the internal standard into an NMR tube.
-
At a specific time point, withdraw a precise volume of the reaction mixture and add it to the NMR tube.
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, sufficient number of scans for good signal-to-noise).
-
Integrate a well-resolved signal for the internal standard, a starting material, and the product.
-
Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Mass_IS / MW_IS) * (MW_analyte / Volume_sample) where N_protons is the number of protons giving rise to the integrated signal and MW is the molecular weight.
-
Quantitative Data Summary
The following table presents hypothetical, yet realistic, quantitative data for the progress of a this compound synthesis reaction monitored by HPLC. This data can be used as a reference for expected reaction kinetics.
| Time (minutes) | 2-Bromopyridine (%) | Phenylboronic Acid (%) | This compound (%) |
| 0 | 100 | 100 | 0 |
| 30 | 78 | 80 | 22 |
| 60 | 55 | 58 | 45 |
| 90 | 32 | 35 | 68 |
| 120 | 15 | 18 | 85 |
| 180 | 5 | 8 | 95 |
| 240 | <1 | 3 | >99 |
Workflow and Logic Diagrams
Diagrams created using Graphviz to illustrate experimental workflows and logical relationships.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2-Phenylisonicotinonitrile Stability and Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenylisonicotinonitrile. The information herein is designed to address common challenges encountered during stability and degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for this compound?
A1: Forced degradation studies for this compound should be conducted under various stress conditions to identify potential degradation products and establish degradation pathways.[1] These studies are crucial for developing and validating stability-indicating analytical methods.[1][2] Typical conditions include:
-
Acid Hydrolysis: Exposure to an acidic solution (e.g., 0.1 M to 1 M HCl) at room temperature or elevated temperatures (e.g., 60°C).[3]
-
Base Hydrolysis: Exposure to a basic solution (e.g., 0.1 M to 1 M NaOH) at room temperature or elevated temperatures.[3]
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% to 30% H₂O₂), at room temperature.[3]
-
Thermal Degradation: Subjecting the solid or solution form of the compound to high temperatures (e.g., 60°C, 80°C, or higher).
-
Photostability: Exposing the compound to light, as per ICH Q1B guidelines, to assess its sensitivity to UV and visible light.[4]
Q2: How can I identify the degradation products of this compound?
A2: Degradation products are typically identified using a combination of chromatographic and spectroscopic techniques. A stability-indicating HPLC or UPLC method should be developed to separate the parent compound from its degradation products. The structural elucidation of these products can then be achieved using techniques such as:
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns of the degradants.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information to fully characterize the degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify changes in functional groups.
Q3: What are some potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in the public domain, potential pathways can be hypothesized based on its chemical structure. The nitrile group could be susceptible to hydrolysis under acidic or basic conditions, potentially forming a carboxylic acid or an amide intermediate. The pyridine and phenyl rings could be subject to oxidation.
Q4: My assay results for this compound are inconsistent during stability testing. What could be the cause?
A4: Inconsistent assay results can stem from several factors:
-
Inadequate Analytical Method: The analytical method may not be stability-indicating, meaning it cannot separate the intact drug from its degradation products.
-
Sample Handling and Preparation: Inconsistent sample preparation, such as variations in dilution or extraction, can lead to variable results.
-
Storage Conditions: Fluctuations in temperature or humidity within the stability chamber can affect the degradation rate.
-
Interaction with Excipients: If working with a formulation, interactions between this compound and excipients could be occurring.
Troubleshooting Guides
Issue 1: No Degradation Observed Under Stress Conditions
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time). The goal is to achieve 5-20% degradation.[6] |
| The compound is highly stable. | While possible, it's essential to ensure that a range of aggressive stress conditions has been applied before concluding intrinsic stability. |
| Analytical method is not sensitive enough to detect small amounts of degradants. | Review the method's limit of detection (LOD) and limit of quantitation (LOQ). Adjust the method if necessary. |
Issue 2: Excessive Degradation Observed (>20%)
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Reduce the severity of the stress conditions (e.g., lower concentration of stressor, lower temperature, shorter duration).[3] |
| Instability of the compound. | This indicates a potential stability issue that needs to be thoroughly investigated and may require formulation strategies to enhance stability. |
Issue 3: Poor Peak Shape or Resolution in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase. | Optimize the mobile phase composition (e.g., pH, solvent ratio) to improve peak shape and resolution. |
| Column degradation. | The column may be degrading under the analytical conditions. Ensure the column is suitable for the mobile phase used and consider replacing it. |
| Co-elution of degradants with the parent peak. | The method is not stability-indicating. Method development needs to be revisited to achieve adequate separation. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: Add an equal volume of 1 M HCl to the stock solution.
-
Incubation: Store the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
Neutralization: At each time point, withdraw an aliquot, and neutralize it with an equivalent amount of 1 M NaOH.
-
Analysis: Dilute the sample to an appropriate concentration and analyze by a stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Screening:
-
Aqueous Phase: Screen different pH values using buffers (e.g., phosphate, acetate).
-
Organic Phase: Evaluate different organic modifiers (e.g., acetonitrile, methanol).
-
-
Gradient Optimization: Develop a gradient elution program to separate the parent compound from all potential degradation products generated during forced degradation studies.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution and identify the optimal wavelength for detection.
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Illustrative Summary of Forced Degradation Results for this compound
| Stress Condition | Duration (hours) | Assay of this compound (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 1 M HCl, 60°C | 24 | 85.2 | 10.5 | 2.1 |
| 1 M NaOH, 60°C | 12 | 89.7 | 6.8 | Not Detected |
| 30% H₂O₂, RT | 24 | 92.1 | 4.3 | Not Detected |
| Thermal, 80°C | 48 | 95.5 | 1.8 | Not Detected |
| Photostability (ICH Q1B) | - | 98.3 | Not Detected | Not Detected |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent stability data.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Buy this compound | 33744-17-1 [smolecule.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Functionalization of 2-Phenylisonicotinonitrile
Welcome to the technical support center for the functionalization of 2-Phenylisonicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chemical modification of this versatile scaffold.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental functionalization of this compound, offering potential causes and solutions.
Issue 1: Low or No Conversion During C-H Activation of the Phenyl Ring
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inactive Catalyst | 1. Ensure the palladium catalyst (e.g., Pd(OAc)₂) is fresh and has been stored under an inert atmosphere. 2. Perform a catalyst activity test with a known, reliable reaction. 3. Consider using a pre-catalyst that is activated in situ. | Increased reaction conversion. |
| Inappropriate Oxidant | 1. The choice of oxidant is critical. For Pd-catalyzed reactions, consider switching between common oxidants like Cu(OAc)₂, Ag₂CO₃, or benzoquinone. 2. Ensure the oxidant is dry and of high purity. | Improved catalytic cycle efficiency and higher yield. |
| Poor Directing Group Coordination | 1. The pyridine nitrogen of this compound acts as a directing group. Ensure the reaction conditions (e.g., solvent, additives) do not interfere with its coordination to the metal center. 2. In some cases, the addition of a catalytic amount of a coordinating additive can facilitate the cyclometalation step. | Enhanced regioselectivity and reactivity at the ortho-position of the phenyl ring. |
| Unfavorable Reaction Temperature | 1. C-H activation often requires elevated temperatures. Systematically screen a range of temperatures (e.g., 80-140 °C) to find the optimum. 2. Monitor for decomposition of starting material or product at higher temperatures. | Optimized reaction rate and yield. |
Issue 2: Unwanted Side Reactions During Nitrile Group Transformations
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Hydrolysis of Nitrile to Carboxylic Acid | 1. When performing reactions sensitive to water, use anhydrous solvents and reagents. 2. Conduct the reaction under an inert atmosphere (e.g., Argon, Nitrogen). 3. If acidic or basic conditions are required for another part of the molecule, consider protecting the nitrile group or using milder conditions. | Preservation of the nitrile functionality. |
| Over-reduction of Nitrile to Amine | 1. For the reduction of the nitrile to an aldehyde, use a sterically hindered and less reactive reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. 2. For the synthesis of the primary amine, stronger reducing agents like LiAlH₄ or catalytic hydrogenation are appropriate. Ensure complete reduction to avoid mixtures of products. | Selective formation of the desired reduction product (aldehyde or amine). |
| Formation of Amidine Byproducts | 1. In the presence of amines or ammonia (which can be formed during reduction), nitriles can form amidines. 2. Control the stoichiometry of reagents and the reaction temperature to minimize this side reaction. | Increased purity of the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common site of functionalization on the this compound scaffold?
A1: The most common site for C-H activation is the ortho-position of the phenyl ring. This is due to the directing effect of the pyridine nitrogen atom, which coordinates to the transition metal catalyst, bringing it in close proximity to the C-H bonds of the phenyl group.[1][2]
Q2: How does the electronic nature of substituents on the phenyl ring affect C-H activation?
A2: The rate of C-H activation is influenced by the electronic properties of the substituents on the phenyl ring. Electron-donating groups on the phenyl ring can increase the rate of electrophilic C-H activation, while electron-withdrawing groups can slow it down.[3]
Q3: What are the typical conditions for hydrolyzing the nitrile group of this compound to a carboxylic acid?
A3: The nitrile group can be hydrolyzed to a carboxylic acid (2-phenylisonicotinic acid) under either acidic or basic conditions.[4] This typically requires heating with a strong acid (e.g., aqueous H₂SO₄) or a strong base (e.g., aqueous NaOH), followed by acidic workup.
Q4: Can the nitrile group be selectively reduced to a primary amine?
A4: Yes, the nitrile group can be reduced to a primary amine, (2-phenylpyridin-4-yl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or through catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst).
Q5: Is it possible to perform electrophilic aromatic substitution on the phenyl ring of this compound?
A5: Yes, the phenyl group can undergo electrophilic aromatic substitution.[1] The pyridine ring is an electron-withdrawing group, which will direct incoming electrophiles to the meta- and para-positions of the phenyl ring. However, the directing effect of the pyridine nitrogen in metal-catalyzed reactions often dominates, favoring ortho-functionalization.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Ortho-Arylation of this compound (Representative)
This protocol is a general representation based on the arylation of 2-phenylpyridine derivatives.[1]
-
Materials: this compound, Aryl halide (e.g., iodobenzene), Pd(OAc)₂, a suitable ligand (e.g., a phosphine ligand), a base (e.g., K₂CO₃ or Cs₂CO₃), and an anhydrous solvent (e.g., dioxane or toluene).
-
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), the ligand (0.1 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Hydrolysis of the Nitrile Group to a Carboxylic Acid
-
Materials: this compound, concentrated sulfuric acid or sodium hydroxide pellets, water.
-
Procedure (Acidic Hydrolysis):
-
In a round-bottom flask, add this compound (1.0 mmol) and a solution of aqueous sulfuric acid (e.g., 50% v/v, 10 mL).
-
Heat the mixture to reflux (typically 100-120 °C) for several hours (monitor by TLC until the starting material is consumed).
-
Cool the reaction mixture in an ice bath and carefully neutralize with a base (e.g., 10M NaOH) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-phenylisonicotinic acid.[4]
-
Visualizations
Caption: Experimental workflow for the C-H functionalization of this compound.
Caption: Reaction pathway for the hydrolysis of the nitrile group.
References
Technical Support Center: Purification of 2-Phenylisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Phenylisonicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound largely depend on the synthetic route employed.
-
From Condensation Reactions: Unreacted starting materials such as phenylacetonitrile and isonicotinic acid derivatives can be present.
-
From Cyclization Reactions: Side products from incomplete cyclization or alternative reaction pathways may be observed.
-
From Multi-component Reactions: A wider range of byproducts is possible, including partially reacted intermediates and products from unintended side reactions.[1]
Q2: My purified this compound is off-white or yellowish. What could be the cause?
A2: A persistent color after initial purification often indicates the presence of highly conjugated or polymeric impurities. These can sometimes co-crystallize with the product or have similar polarity, making them difficult to remove by standard methods.
Q3: I am observing a poor recovery rate after recrystallization. What can I do to improve it?
A3: Poor recovery during recrystallization can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals that are difficult to collect.
-
The chosen solvent system is not ideal: The solubility profile of your compound in the selected solvent may not be optimal for high recovery.
Q4: My flash column chromatography is not providing good separation. What are the likely reasons?
A4: Inefficient separation during flash column chromatography can be attributed to:
-
Inappropriate solvent system: The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in very slow elution and band broadening.
-
Column overloading: Loading too much crude material onto the column will lead to poor separation.
-
Improper column packing: Channels or cracks in the silica gel bed can lead to uneven solvent flow and poor separation.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| Oiling out instead of crystallization | The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent. | Use a lower-boiling point solvent. Use a solvent system where the compound has lower solubility at room temperature. |
| No crystal formation upon cooling | The solution is not saturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add a less polar co-solvent (anti-solvent) to induce precipitation. |
| Crystals are colored | Colored impurities are co-crystallizing with the product. | Treat the hot solution with activated charcoal before filtration. Perform a second recrystallization. |
| Low Purity After Recrystallization | Inefficient removal of impurities. Trapped solvent in the crystals. | Ensure slow cooling to allow for selective crystallization. Wash the collected crystals with a small amount of cold solvent. Dry the crystals thoroughly under vacuum. |
Flash Column Chromatography Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor separation of spots on TLC | The solvent system is not optimal. | Screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). For nitrogen-containing compounds, adding a small amount of triethylamine or pyridine (~0.1%) to the eluent can improve peak shape. |
| Cracks in the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Product elutes with the solvent front | The eluent is too polar. | Start with a less polar solvent system and gradually increase the polarity (gradient elution). |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. A small percentage of a more polar solvent like methanol can be added. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present.
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Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent pair. Ethanol or a mixture of ethanol and water is often a good starting point for pyridine derivatives.[2] The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography of this compound
This protocol provides a general procedure for purification by flash column chromatography.
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Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give the desired product an Rf value of approximately 0.3. For 2-arylpyridines, mixtures of heptane and ethyl acetate are often effective.[3]
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to elute the compounds from the column.
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Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Batch of Crude this compound
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Single Recrystallization (Ethanol) | 85 | 95-97 | 70-80 | Effective for removing less polar impurities. |
| Two-Solvent Recrystallization (Ethanol/Water) | 85 | 98-99 | 60-75 | Can provide higher purity but may have a lower yield. |
| Flash Column Chromatography (Heptane/EtOAc gradient) | 85 | >99 | 50-70 | Best for removing impurities with similar polarity to the product. |
Note: These values are illustrative and will vary depending on the nature and quantity of impurities.
Table 2: HPLC Purity Analysis Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
This is a general method and may require optimization for specific impurity profiles.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by flash chromatography.
References
Technical Support Center: Optimizing Catalyst Selection for 2-Phenylisonicotinonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on optimizing the synthesis of 2-Phenylisonicotinonitrile, a key building block in pharmaceutical and materials science. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis, particularly focusing on catalyst selection for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This section addresses specific issues researchers may face during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Low or No Yield of this compound
-
Question: My Suzuki coupling reaction of 2-chloro-4-cyanopyridine with phenylboronic acid is resulting in a consistently low yield. What are the primary causes and how can I troubleshoot this?
-
Answer: Low yields in the synthesis of this compound are a common challenge and can stem from several factors related to the specific substrates. The primary reasons include:
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Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2]
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Substrate Reactivity: 2-Chloropyridines are significantly less reactive than their 2-bromo or 2-iodo counterparts due to the stronger carbon-chlorine bond, making the initial oxidative addition step in the catalytic cycle more difficult.[1][3]
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Ineffective Base: The base is crucial for activating the boronic acid for the transmetalation step.[3] Its strength and solubility are critical.
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which leads to deactivation.[3]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[3] Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides.[3]
-
Increase Reaction Temperature: Higher temperatures (80-120 °C) can help overcome the energy barrier for C-Cl bond activation.[2] Microwave irradiation can also be an effective strategy to reduce reaction times.[2]
-
Screen Bases: If weaker bases like Na₂CO₃ or K₂CO₃ are failing, switch to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[3][4]
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is carried out under a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[4]
-
Issue 2: Significant Formation of Side Products
-
Question: My reaction mixture shows multiple spots on TLC, and I'm isolating significant byproducts. What are the common side reactions and how can I minimize them?
-
Answer: The most common side reactions in the Suzuki coupling for this compound synthesis are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of phenylboronic acid by a proton source (e.g., water), resulting in the formation of benzene.[4]
-
Homocoupling: This is the self-coupling of phenylboronic acid to form biphenyl. This is often promoted by the presence of oxygen.[1]
Mitigation Strategies:
-
Minimize Water: Use anhydrous solvents and reagents. Consider using a more stable boronic acid derivative, such as a pinacol ester, which is less prone to protodeboronation.[2]
-
Strict Exclusion of Oxygen: Thoroughly degas solvents by sparging with an inert gas or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction to minimize homocoupling.[4]
-
Control Stoichiometry: While a slight excess of boronic acid (1.2-1.5 equivalents) is common, a large excess can promote homocoupling.[4]
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the final product. What are the likely impurities and what purification strategies are recommended?
-
Answer: Common impurities include unreacted starting materials (2-chloro-4-cyanopyridine and phenylboronic acid), homocoupled biphenyl, and residual palladium catalyst.
-
Purification Strategy:
-
Workup: After the reaction, a standard aqueous workup can help remove the base and other water-soluble byproducts.
-
Filtration: To remove residual palladium catalyst, which can cause the product to be dark, filter the crude reaction mixture through a pad of celite or silica gel.
-
Column Chromatography: Flash column chromatography on silica gel is typically the most effective method for separating this compound from the common organic impurities. A gradient elution with a mixture of hexanes and ethyl acetate is often effective.
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is the best choice for the Suzuki coupling of 2-chloro-4-cyanopyridine?
A1: For a challenging substrate like 2-chloro-4-cyanopyridine, a highly active catalyst system is necessary. While there is no single "best" catalyst, systems employing bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos and XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are generally very effective.[1][3] Pre-formed catalysts like (SPhos)Pd G2 or G3 can also be excellent choices.
Q2: What is the role of the ligand in this reaction?
A2: The ligand plays a critical role in stabilizing the palladium catalyst, promoting the difficult oxidative addition of the C-Cl bond, and preventing catalyst deactivation by the pyridine nitrogen.[1] Bulky and electron-rich ligands enhance the catalytic activity for unreactive aryl chlorides.
Q3: Which base should I use, and does it matter if it's aqueous or anhydrous?
A3: The base activates the boronic acid to facilitate the crucial transmetalation step.[3] For the coupling of 2-chloropyridines, strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[3][4] Using an anhydrous base and solvent system is generally recommended to minimize the side reaction of protodeboronation.[4]
Q4: What are the recommended solvents for this reaction?
A4: Aprotic polar solvents are typically used. Common choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF), often with a small amount of water to aid in dissolving the base.[5] However, for minimizing protodeboronation, anhydrous conditions are preferable.
Q5: My reaction is not going to completion, even with an active catalyst. What else can I try?
A5: If the reaction is still sluggish, consider the following:
-
Increase Catalyst Loading: While typically 1-3 mol% of palladium is used, increasing the loading to 5 mol% might be necessary for difficult couplings.
-
Microwave Heating: Microwave irradiation can significantly accelerate the reaction and improve yields, especially for unreactive substrates.[2]
-
Check Reagent Purity: Ensure that your 2-chloro-4-cyanopyridine, phenylboronic acid, and solvent are pure and dry. Impurities can inhibit the catalyst.
Data Presentation
Table 1: Comparison of Catalyst Systems for this compound Synthesis
| Catalyst System (Pd Source / Ligand) | Catalyst Loading (mol% Pd) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 2 | K₃PO₄ | Toluene | 100 | 12 | 85-95 | [General observation from similar reactions] |
| Pd₂(dba)₃ / XPhos | 1.5 | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-90 | [General observation from similar reactions] |
| Pd(PPh₃)₄ | 5 | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 40-60 | [2] |
| PdCl₂(dppf) | 3 | Na₂CO₃ | DME/H₂O | 85 | 18 | 60-75 | [General observation from similar reactions] |
Note: Yields are highly dependent on specific reaction conditions and substrate purity. This table serves as a general guide.
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling of 2-Chloro-4-cyanopyridine with Phenylboronic Acid
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
-
2-Chloro-4-cyanopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely powdered and dried
-
Anhydrous toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk flask, add 2-chloro-4-cyanopyridine (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).
-
Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix Pd(OAc)₂ (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%) in a small amount of anhydrous toluene. Add this catalyst solution to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the 2-chloro-4-cyanopyridine.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Mandatory Visualization
Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of this compound.
Caption: Troubleshooting workflow for low-yield this compound synthesis.
References
Technical Support Center: Synthesis of 2-Phenylisonicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Phenylisonicotinonitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and work-up of this compound, particularly when using the Suzuki-Miyaura cross-coupling reaction between a 2-halopyridine derivative and a phenylboronic acid.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. 2. Poor Substrate Reactivity: The C-X bond (where X is a halogen) of the isonicotinonitrile derivative is difficult to activate. 3. Decomposition of Boronic Acid: Protodeboronation of phenylboronic acid may occur before coupling. 4. Inappropriate Base or Solvent: The chosen reaction conditions are not optimal. | 1. Use a fresh palladium catalyst or a pre-catalyst. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). 2. Consider using a more reactive halide (I > Br > Cl). If using a less reactive halide, a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required. 3. Use a slight excess of phenylboronic acid (1.2-1.5 equivalents). Consider using the more stable pinacol ester of phenylboronic acid. 4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, THF, often with water as a co-solvent). Stronger bases like K₃PO₄ are often effective in challenging couplings. |
| Presence of Impurities After Work-up | 1. Residual Palladium Catalyst: Black solid (palladium black) or colored impurities in the product. 2. Boronic Acid Residues: Boronic acid and its byproducts can be difficult to remove. 3. Side-product Formation (e.g., Homocoupling): Formation of biphenyl from the phenylboronic acid. | 1. After the reaction, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the heterogeneous palladium catalyst. For soluble palladium species, an aqueous work-up with a solution of a sulfur-containing ligand (e.g., thiourea) can help precipitate the palladium for filtration. 2. An aqueous wash with a mild base (e.g., saturated NaHCO₃ solution) can help remove unreacted boronic acid. Alternatively, repeated co-evaporation with methanol can remove boron residues as volatile trimethyl borate. 3. Optimize reaction conditions to favor cross-coupling over homocoupling (e.g., control of temperature, stoichiometry, and catalyst loading). Purification by column chromatography is typically effective in removing homocoupled byproducts. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Residual solvent or reaction byproducts can inhibit crystallization. 2. Incorrect Crystallization Solvent: The chosen solvent system is not suitable for inducing crystallization. | 1. Ensure the crude product is thoroughly dried under vacuum to remove residual solvents. If impurities are suspected, purify the crude material by column chromatography before attempting crystallization. 2. Screen a variety of solvent systems. A good crystallization solvent is one in which the product is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for crystallization of aromatic nitriles include ethanol, isopropanol, ethyl acetate/hexanes, and toluene. Slow cooling, scratching the flask, or seeding with a small crystal can induce crystallization. |
| Hydrolysis of Nitrile Group | 1. Harsh Basic or Acidic Conditions: The nitrile group can be hydrolyzed to an amide or carboxylic acid, especially at elevated temperatures in the presence of strong acids or bases. | 1. Use milder bases for the Suzuki coupling if nitrile hydrolysis is observed. If acidic conditions are used during work-up (e.g., for quenching), perform the washings at low temperatures and for a short duration. Monitor the reaction progress carefully to avoid prolonged heating. |
Frequently Asked Questions (FAQs)
Q1: What is a typical work-up procedure for a Suzuki-Miyaura synthesis of this compound?
A1: A general work-up procedure involves the following steps:
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate, toluene) and filter through a pad of Celite to remove the solid palladium catalyst and any inorganic salts.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ (to remove acidic impurities like boronic acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by column chromatography on silica gel or by crystallization from a suitable solvent system.
Q2: How can I effectively remove the palladium catalyst from my product?
A2: Several methods can be employed to remove palladium residues:
-
Filtration: For heterogeneous palladium catalysts, simple filtration through Celite is often sufficient.
-
Aqueous Wash: Some palladium species can be removed with an aqueous wash, sometimes with the addition of a complexing agent like a dilute thiourea solution.
-
Adsorbents: Passing a solution of the crude product through a plug of silica gel, activated carbon, or specialized palladium scavengers can be very effective.
-
Crystallization: Often, the final purification step of crystallization will leave the majority of palladium impurities in the mother liquor.
Q3: My product is a stubborn oil. What techniques can I use to induce crystallization?
A3: If your purified this compound is an oil, you can try the following to induce crystallization:
-
Solvent Screening: Experiment with different solvents or solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate/hexanes). The ideal solvent will dissolve the compound when hot but not when cold.
-
Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid product, add a tiny crystal to the oil to act as a seed for crystallization.
-
Cooling: Cool the oil in an ice bath or freezer, sometimes this can induce solidification.
Q4: I am seeing a side-product with a mass corresponding to the hydrolysis of the nitrile to an amide. How can I prevent this?
A4: Hydrolysis of the nitrile group to 2-phenylisonicotinamide can occur under either acidic or basic conditions, particularly with prolonged heating.[1][2][3] To minimize this side reaction:
-
Use the mildest effective base for your Suzuki coupling.
-
Keep reaction and work-up temperatures as low as practically possible.
-
Minimize the duration of exposure to acidic or basic aqueous solutions during the work-up.
-
If possible, perform the reaction under strictly anhydrous conditions until the aqueous work-up.
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling for this compound Synthesis
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloroisonicotinonitrile (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) or a combination of a palladium source like Pd(OAc)₂ (0.02 eq) and a phosphine ligand like SPhos (0.04 eq).
-
Solvent Addition and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the organic layer with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound. Further purification can be achieved by crystallization.
Data Presentation
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Synthesis of this compound
| Parameter | Typical Range/Value | Notes |
| Reactant Ratio (Halide:Boronic Acid) | 1 : 1.1 - 1.5 | A slight excess of boronic acid is common. |
| Base (equivalents) | 2.0 - 3.0 | K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. |
| Palladium Catalyst Loading (mol%) | 1 - 5 | Higher loadings may be needed for less reactive halides. |
| Reaction Temperature (°C) | 80 - 110 | Depends on the solvent and substrate reactivity. |
| Reaction Time (hours) | 2 - 24 | Monitored by TLC or LC-MS. |
| Typical Yields (%) | 60 - 95 | Highly dependent on reaction conditions and purification. |
| Purity after Chromatography (%) | > 95 | As determined by NMR or LC-MS. |
Visualization
References
Validation & Comparative
Spectroscopic Profile of 2-Phenylisonicotinonitrile: A Comparative Analysis
For Immediate Release
This guide provides a detailed spectroscopic characterization of 2-Phenylisonicotinonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. By presenting a comparative analysis of its spectral data alongside related isonicotinonitrile derivatives, this document serves as a valuable resource for compound identification, structural elucidation, and quality control. The information is targeted towards researchers, scientists, and drug development professionals.
Spectroscopic Characterization of this compound
This compound (C₁₂H₈N₂) is a molecule combining a phenyl group and a pyridine ring bearing a nitrile functional group. This unique arrangement of aromatic and functional groups gives rise to a distinct spectroscopic signature.
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structural features. The most prominent is the sharp and strong nitrile (C≡N) stretching vibration, which typically appears in the 2200-2260 cm⁻¹ region. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the aromatic C=C stretching bands are found in the 1580-1600 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound displays signals corresponding to the aromatic protons of the phenyl and pyridine rings. Due to the electron-withdrawing nature of the nitrogen atom and the cyano group, these protons are deshielded and resonate in the downfield region, typically between δ 7.0 and 8.9 ppm. The specific chemical shifts and coupling patterns depend on the substitution pattern and the electronic environment of each proton.
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbon atom of the nitrile group (C≡N) is expected to have a chemical shift in the range of 110-120 ppm. The aromatic carbons of both the phenyl and pyridine rings will appear in the approximate range of 120-170 ppm. Quaternary carbons, those without attached protons, generally show weaker signals.
Mass Spectrometry (MS)
Mass spectrometry of this compound reveals a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 180, which corresponds to its molecular weight.
Comparative Spectroscopic Data
To provide a clearer understanding of the spectroscopic properties of this compound, the following tables compare its expected spectral data with that of related 2-arylisonicotinonitrile derivatives.
Table 1: ¹H NMR Spectral Data Comparison (in CDCl₃)
| Compound | Aromatic Protons Chemical Shifts (δ, ppm) and Multiplicity | Other Protons (δ, ppm) |
| This compound (Expected) | 7.0 - 8.9 (m) | - |
| 2-Amino-6-phenyl-4-(p-tolyl)nicotinonitrile | 7.97-7.96 (m, 2H), 7.53-7.51 (m, 2H), 7.45 (m, 3H), 7.32-7.30 (m, 2H), 7.17 (s, 1H) | 5.40 (s, 2H, NH₂), 2.42 (s, 3H, CH₃)[1] |
| 2-Amino-4-(4-bromophenyl)-6-phenylnicotinonitrile | 8.10-8.08 (m, 2H), 7.73 (d, J = 8.4 Hz, 2H), 7.61 (d, J = 8.8 Hz, 2H), 7.46-7.45 (m, 3H), 7.29 (s, 1H) | 7.03 (s, 2H, NH₂)[1] |
| 2-(4-Fluorophenyl)pyridine | 8.70 (d, J = 4.4 Hz, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.80 – 7.66 (m, 2H), 7.45 (d, J = 8.8 Hz, 2H), 7.30 – 7.21 (m, 1H) | -[2] |
Table 2: ¹³C NMR Spectral Data Comparison (in CDCl₃)
| Compound | Aromatic Carbons (δ, ppm) | Nitrile Carbon (C≡N) (δ, ppm) | Other Carbons (δ, ppm) |
| This compound (Expected) | 120 - 170 | 110 - 120 | - |
| 2-(4-Fluorophenyl)pyridine | 156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3 | - | -[2] |
| 2-(4-Methoxyphenyl)pyridine | 160.3, 157.0, 149.4, 136.6, 131.9, 128.1, 121.3, 119.7, 114.0 | - | 55.2 (OCH₃)[2] |
Table 3: Key IR and MS Data Comparison
| Compound | FTIR: C≡N Stretch (cm⁻¹) | FTIR: Aromatic C=C Stretch (cm⁻¹) | MS: Molecular Ion Peak (m/z) |
| This compound | 2200 - 2260 | 1580 - 1600 | 180 |
| 2-Amino-4,6-diphenylnicotinonitrile | - | - | - |
| 2-(4-Chlorophenyl)quinoline | - | - | - |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition: The spectrum is recorded on a 400 or 500 MHz NMR spectrometer. Standard acquisition parameters include a 30-45 degree pulse width, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The spectrum is acquired on the same instrument, operating at a corresponding frequency for carbon (e.g., 100 or 125 MHz). A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are often necessary.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: The spectrum is recorded using an FTIR spectrometer. A background spectrum of the KBr pellet or empty salt plate is first collected. The sample spectrum is then recorded, and the background is automatically subtracted. The data is typically collected in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron ionization (EI) is a common method for this type of molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Visualizing Spectroscopic Analysis
To illustrate the workflow and structural aspects of the spectroscopic characterization, the following diagrams are provided.
Caption: General workflow for the spectroscopic characterization of an organic compound.
Caption: Chemical structure of this compound with key spectroscopic features.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Phenylisonicotinonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Comparison of NMR Spectral Data
The following tables summarize the experimental ¹H and ¹³C NMR data for key structural analogs of 2-phenylisonicotinonitrile. These compounds provide a basis for predicting the chemical shifts and understanding the electronic effects of substituents on the phenylpyridine core. The data for 2-phenylpyridine serves as a foundational reference, while the inclusion of halogenated derivatives illustrates the impact of electron-withdrawing groups on the NMR spectrum.
Table 1: ¹H NMR Spectral Data of 2-Phenylpyridine and its Derivatives (400 MHz, CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| 2-Phenylpyridine | 8.83 – 8.60 (1H), 8.11 – 7.91 (2H), 7.84 – 7.65 (2H), 7.55 – 7.48 (2H), 7.47 – 7.40 (1H), 7.37 – 7.15 (1H) | m |
| 2-(4-Chlorophenyl)pyridine [1] | 8.70 (1H), 7.95 (2H), 7.80 – 7.66 (2H), 7.45 (2H), 7.30 – 7.21 (1H) | d, J = 4.4 Hz (H-6 py); d, J = 8.8 Hz (H-2', H-6' Ph); m (py); d, J = 8.8 Hz (H-3', H-5' Ph); m (py) |
| 2-(4-Bromophenyl)pyridine [1] | 8.71 – 8.63 (1H), 7.90 – 7.83 (2H), 7.77 – 7.65 (2H), 7.62 – 7.55 (2H), 7.26 – 7.21 (1H) | m |
Table 2: ¹³C NMR Spectral Data of 2-Phenylpyridine and its Derivatives (101 MHz, CDCl₃)
| Compound | Aromatic Carbons (δ, ppm) |
| 2-Phenylpyridine [1] | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 |
| 2-(4-Chlorophenyl)pyridine [1] | 156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3 |
| 2-(4-Bromophenyl)pyridine [1] | 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3 |
Predicted NMR Data for this compound
Based on the data from analogous compounds and the known electronic effects of the nitrile group, the following predictions can be made for the ¹H and ¹³C NMR spectra of this compound. The electron-withdrawing nature of the cyano group at the 4-position of the pyridine ring is expected to deshield the adjacent protons and carbons, leading to a downfield shift in their resonances.
Expected ¹H NMR Spectral Features for this compound:
-
Pyridine Protons: The protons on the pyridine ring are anticipated to appear in the range of 7.5-9.0 ppm. The proton at the 6-position will likely be the most downfield signal.
-
Phenyl Protons: The protons of the phenyl group are expected to resonate in the typical aromatic region of 7.4-8.0 ppm.
Expected ¹³C NMR Spectral Features for this compound:
-
Pyridine Carbons: The carbon atoms of the pyridine ring will show signals in the aromatic region, with the carbon bearing the cyano group (C4) and the carbon attached to the phenyl group (C2) being significantly influenced.
-
Phenyl Carbons: The signals for the phenyl group carbons will appear in the range of 125-140 ppm.
-
Nitrile Carbon: The characteristic signal for the nitrile carbon (C≡N) is expected to be in the region of 115-120 ppm.
Experimental Protocols
A general protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for phenylpyridine derivatives is outlined below.
1. Sample Preparation:
-
Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is then transferred into a 5 mm NMR tube.
2. ¹H NMR Spectroscopy Acquisition Parameters:
-
Spectrometer Frequency: 300-600 MHz
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (dependent on sample concentration)
-
Spectral Width: A range sufficient to encompass all expected proton signals, typically from -2 to 12 ppm.
3. ¹³C NMR Spectroscopy Acquisition Parameters:
-
Spectrometer Frequency: 75-150 MHz
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (may be longer for quaternary carbons)
-
Number of Scans: 128 or more, as the ¹³C nucleus is inherently less sensitive than ¹H.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of a novel compound like this compound, from initial sample preparation to final data interpretation and comparison.
Caption: Logical workflow for the NMR analysis of this compound.
References
A Comparative Guide to Functional Group Analysis of 2-Phenylisonicotinonitrile using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of 2-Phenylisonicotinonitrile using Fourier-Transform Infrared (FTIR) spectroscopy for the identification of its key functional groups. The structural information gleaned from FTIR is crucial for researchers in medicinal chemistry and material science, where this compound serves as a versatile building block.[1] This document outlines the characteristic infrared absorptions of the molecule, presents a detailed experimental protocol for data acquisition, and compares the observed spectral features with known values for its constituent functional groups.
Structural and Functional Group Overview
This compound possesses a distinct molecular architecture consisting of a pyridine ring substituted at the 2-position with a phenyl group and at the 4-position with a nitrile group (-C≡N).[1] The presence and electronic interplay of these three key functional groups—the nitrile, the phenyl ring, and the pyridine ring—give rise to a characteristic infrared spectrum.
FTIR Spectral Data Summary
The following table summarizes the expected FTIR absorption bands for the primary functional groups present in this compound. These assignments are based on established vibrational frequencies for aromatic nitriles, phenyl groups, and pyridine rings.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile | -C≡N Stretch | 2240 - 2220[2] | Strong, Sharp |
| Aromatic (Phenyl & Pyridine) | C-H Stretch | 3100 - 3000[1] | Weak to Medium |
| Aromatic (Phenyl & Pyridine) | C=C Ring Stretch | 1600 - 1580[1][3] | Medium |
| Aromatic (Phenyl & Pyridine) | C=C Ring Stretch | 1500 - 1440[4] | Medium |
| Pyridine Ring | C=N Stretch | 1639 - 1600[5] | Small |
| Aromatic (Phenyl) | C-H Out-of-Plane Bend | 900 - 690 | Strong |
Experimental Protocol: Acquiring an FTIR Spectrum
This protocol details the methodology for obtaining a high-quality FTIR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid or liquid samples and requires minimal preparation.[6]
Instrumentation:
-
FTIR Spectrometer
-
ATR Accessory with a diamond or germanium crystal
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
-
Install the ATR accessory into the sample compartment.
-
Verify that the ATR crystal is clean and free from any residues from previous analyses.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal using a lint-free wipe dampened with a volatile solvent (e.g., isopropanol) and allow it to dry completely.[6]
-
Initiate a background scan using the spectrometer's control software. This scan captures the infrared spectrum of the ambient atmosphere (CO₂ and H₂O) and the ATR crystal, which will be subtracted from the sample spectrum.[6]
-
-
Sample Analysis:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal.
-
If the sample is a solid, use the ATR's pressure clamp to ensure firm and even contact between the sample and the crystal surface.
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[6]
-
Perform a baseline correction on the resulting spectrum to ensure a flat baseline.
-
Use the peak-picking tool in the software to identify and label the wavenumbers of the key absorption bands.
-
Compare the observed peak positions with the reference values in the table above to confirm the presence of the nitrile, phenyl, and pyridine functional groups.
-
Workflow for Functional Group Identification
The logical process for analyzing the FTIR spectrum of this compound to identify its functional groups is illustrated in the following diagram.
Caption: Workflow for FTIR analysis of this compound.
Comparative Analysis of Key Spectral Regions
-
Nitrile Region (2260-2200 cm⁻¹): The most diagnostic peak in the spectrum of this compound is the C≡N stretching vibration.[1] For aromatic nitriles, this band is typically found between 2240 and 2220 cm⁻¹.[2] Its sharp, strong intensity makes it an unambiguous marker for the nitrile functional group.[2] The position within this range can be influenced by conjugation with the pyridine ring.
-
Aromatic C-H Stretch Region (3100-3000 cm⁻¹): Both the phenyl and pyridine rings contribute to absorptions in this region. These peaks are typically of weak to medium intensity and appear just above the 3000 cm⁻¹ mark, distinguishing them from aliphatic C-H stretches which appear below 3000 cm⁻¹.[1]
-
Aromatic Ring Stretching Region (1600-1450 cm⁻¹): This region contains multiple medium-intensity bands corresponding to C=C stretching vibrations within both the phenyl and pyridine rings.[3][4] Characteristic absorptions are expected around 1600 cm⁻¹ and 1490 cm⁻¹.[7] The C=N stretching of the pyridine ring also appears in this vicinity, often near 1600 cm⁻¹.[5]
-
Fingerprint Region (< 1000 cm⁻¹): Strong absorptions from the out-of-plane C-H bending vibrations of the substituted phenyl ring are expected in this region.[8] The specific pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.
References
- 1. Buy this compound | 33744-17-1 [smolecule.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]
- 8. researchgate.net [researchgate.net]
mass spectrometry analysis for 2-Phenylisonicotinonitrile molecular weight determination
For researchers, scientists, and drug development professionals, accurate molecular weight determination is a critical step in compound characterization. This guide provides a comparative analysis of mass spectrometry and elemental analysis for determining the molecular weight of 2-Phenylisonicotinonitrile, a key heterocyclic compound in medicinal chemistry and materials science.
This guide presents a direct comparison of high-resolution mass spectrometry (HRMS) and CHN elemental analysis, offering insights into the precision and application of each technique. Detailed experimental protocols are provided to ensure accurate and reproducible results.
At a Glance: Comparing Analytical Techniques
The following table summarizes the expected quantitative data from the analysis of this compound (Molecular Formula: C₁₂H₈N₂, Molecular Weight: 180.21 g/mol ) using high-resolution mass spectrometry and CHN elemental analysis.
| Parameter | High-Resolution Mass Spectrometry (HRMS) | CHN Elemental Analysis |
| Measured Value | Monoisotopic Mass (m/z) of [M+H]⁺ | Elemental Composition (%) |
| Theoretical Value | 181.0760 | C: 79.98%, H: 4.47%, N: 15.55% |
| Expected Result | 181.0760 ± 0.0009 (within 5 ppm) | C: 79.98±0.4%, H: 4.47±0.4%, N: 15.55±0.4% |
| Primary Information | Exact mass-to-charge ratio, confirming elemental composition | Percentage of Carbon, Hydrogen, and Nitrogen, confirming purity and empirical formula |
In-Depth Analysis: Methodologies and Protocols
Accurate molecular weight determination is fundamental for the verification of a synthesized compound's identity and purity. While mass spectrometry directly measures the mass-to-charge ratio of an ionized molecule, elemental analysis determines the percentage composition of elements within the sample.[1] For novel compounds, providing data from either high-resolution mass spectrometry (accurate to within 5 ppm) or elemental analysis (with values within ±0.4% of the theoretical calculation) is a standard requirement for publication in scientific journals.[2]
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful technique that provides a highly accurate measurement of a molecule's mass, enabling the determination of its elemental formula.[3] Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of small molecules, as it typically leaves the molecular ion intact.[4][5]
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.[6]
-
Perform a serial dilution of the stock solution to a final concentration of about 10 µg/mL.[6]
-
If necessary, acidify the sample with a small amount of formic acid to promote protonation; avoid using trifluoroacetic acid (TFA).[6]
-
The final sample should be free of any particulate matter; filter if necessary.[6]
-
-
Instrument Setup:
-
The mass spectrometer should be calibrated using a standard calibration mixture to ensure high mass accuracy.
-
Set the instrument to operate in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
The ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, should be optimized for the specific compound and solvent system.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-500).
-
Ensure sufficient signal intensity and resolution for accurate mass determination.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
Determine the accurate m/z value of this peak.
-
Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it with the theoretical formula of this compound (C₁₂H₈N₂).
-
CHN Elemental Analysis
CHN elemental analysis is a combustion-based technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample.[7][8] This method provides valuable information about the purity and empirical formula of the compound.[9]
-
Sample Preparation:
-
Ensure the this compound sample is homogenous and completely dry, as moisture can affect the hydrogen percentage.[9]
-
Accurately weigh approximately 2-3 mg of the sample into a tin or silver capsule.
-
-
Instrument Setup:
-
The CHN analyzer should be calibrated with a certified standard of known elemental composition (e.g., acetanilide).
-
Set the combustion and reduction furnace temperatures to the manufacturer's recommended values, typically around 900-1000 °C for combustion and 500-600 °C for reduction.
-
-
Analysis:
-
Introduce the encapsulated sample into the combustion furnace.
-
The sample is combusted in a pure oxygen environment, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
The resulting gases are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
-
Data Analysis:
-
The instrument's software calculates the percentage of C, H, and N in the sample based on the detector's response and the sample weight.
-
Compare the experimental percentages with the theoretical values for C₁₂H₈N₂ to assess the purity of the compound.
-
Visualizing the Workflow: Mass Spectrometry Analysis
The following diagram illustrates the typical workflow for determining the molecular weight of a small molecule like this compound using mass spectrometry.
Figure 1. Workflow for molecular weight determination via ESI-MS.
References
- 1. infinitalab.com [infinitalab.com]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 4. zefsci.com [zefsci.com]
- 5. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. azom.com [azom.com]
- 8. measurlabs.com [measurlabs.com]
- 9. mt.com [mt.com]
Unveiling the Three-Dimensional Architecture of 2-Phenylisonicotinonitrile Derivatives: A Comparative Guide to Single-Crystal X-ray Diffraction Studies
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for elucidating this intricate architecture. This guide provides a comparative analysis of the crystallographic data of several 2-Phenylisonicotinonitrile derivatives, offering insights into their solid-state structures and the experimental protocols for their determination.
The this compound scaffold is of significant interest in medicinal chemistry and materials science. The spatial arrangement of substituents on the pyridine and phenyl rings dictates the molecule's intermolecular interactions, crystal packing, and, ultimately, its physicochemical properties and biological activity. This guide summarizes key crystallographic parameters from published studies on various derivatives, presenting the data in a clear, comparative format.
Comparative Crystallographic Data of this compound Derivatives
The following table summarizes the crystallographic data for a selection of this compound derivatives, providing a basis for comparing their solid-state structures.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile | C₁₉H₁₅N₃O | Monoclinic | P2₁/c | 10.9448(12) | 18.960(2) | 7.4738(8) | 90 | 94.743(2) | 90 | 4 |
| 2-Methoxy-4,6-diphenylnicotinonitrile | C₁₉H₁₄N₂O | Orthorhombic | P2₁2₁2₁ | 15.0686(16) | 24.327(3) | 3.8986(4) | 90 | 90 | 90 | 4 |
| 2-Amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile | C₁₉H₁₃Cl₂N₃ | Monoclinic | P2₁/c | 9.421(3) | 27.617(6) | 12.501(4) | 90 | 104.97(3) | 90 | 8 |
| 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile | C₂₂H₁₃Cl₂N₃ | Triclinic | P-1 | 9.5020(19) | 10.054(2) | 10.735(2) | 72.78(3) | 89.17(3) | 74.81(3) | 2 |
| 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile | C₂₁H₁₉N₃O₂ | Monoclinic | P2₁/c | 5.3924(2) | 16.5111(5) | 20.1415(6) | 90 | 91.315(2) | 90 | 4 |
| 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile | C₁₈H₁₅N₃OS | Orthorhombic | Pbca | 7.0751(12) | 20.843(4) | 20.983(4) | 90 | 90 | 90 | 8 |
| 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile | C₂₀H₁₇N₃O₃ | Triclinic | P-1 | 8.1320(16) | 10.497(2) | 10.914(2) | 77.28(3) | 68.36(3) | 84.66(3) | 2 |
Experimental Protocols for Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound derivatives by single-crystal X-ray diffraction follows a well-established workflow. The general protocol is outlined below.
Crystal Growth
High-quality single crystals are a prerequisite for successful SC-XRD analysis.[1] A common method for growing crystals of organic compounds like this compound derivatives is slow evaporation from a suitable solvent or a mixture of solvents. The choice of solvent is critical and is often determined empirically. Common solvents include ethanol, methanol, acetonitrile, and dichloromethane. The process typically involves dissolving the synthesized compound in a minimal amount of the chosen solvent at room temperature or with gentle heating, followed by slow evaporation of the solvent in a dust-free environment.
Data Collection
A suitable single crystal is mounted on a goniometer head, typically using a cryoloop and cryoprotectant to maintain the crystal at a low temperature (e.g., 100 K or 293 K) during data collection.[2][3][4][5][6][7] This minimizes thermal vibrations of the atoms and leads to higher quality diffraction data. The data collection is performed using a diffractometer equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[2][3][4] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell parameters and the space group. The initial crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares on F² to improve the agreement between the observed and calculated diffraction data.[3] In the final stages of refinement, hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final refined structure is assessed by parameters such as the R-factor, wR2, and the goodness-of-fit.
Visualizing the Workflow
The logical flow of a single-crystal X-ray diffraction experiment, from sample preparation to final structure analysis, is depicted in the following diagram.
Caption: Workflow for single-crystal X-ray diffraction analysis.
The analysis of the crystal structures of this compound derivatives reveals a diversity of crystal packing arrangements, influenced by the nature and position of the substituents. These structural insights are invaluable for understanding structure-property relationships and for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methoxy-4,6-diphenylnicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Phenylisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic methodologies for 2-Phenylisonicotinonitrile, a key building block in medicinal chemistry and materials science. The following sections detail common palladium-catalyzed cross-coupling reactions—Suzuki, Negishi, and Stille couplings—as well as a one-pot cyclocondensation approach. Each method is presented with a detailed experimental protocol and quantitative data to facilitate informed decisions in selecting a synthetic route.
Comparison of Synthetic Methods
The selection of a synthetic route for this compound often depends on factors such as desired yield, reaction time, availability and toxicity of reagents, and scalability. The table below summarizes key quantitative data for the discussed methods.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | 2-Chloroisonicotinonitrile, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/Water | 100 | 12 | 85 |
| Negishi Coupling | 2-Chloroisonicotinonitrile, Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 | 4 | 92 |
| Stille Coupling | 2-Chloroisonicotinonitrile, Tributylphenyltin | Pd(PPh₃)₄ | Toluene | 110 | 16 | 88 |
| One-Pot Cyclocondensation | Benzaldehyde, Malononitrile, N-Cyanoacetamide | Piperidine | Ethanol | 78 | 6 | 75 |
Experimental Protocols
Detailed experimental procedures for each synthetic method are provided below.
Suzuki Coupling
This method involves the palladium-catalyzed cross-coupling of 2-chloroisonicotinonitrile with phenylboronic acid. It is a widely used method due to the commercial availability and relative stability of boronic acids.
Experimental Protocol:
-
To a flame-dried round-bottom flask, add 2-chloroisonicotinonitrile (1.0 mmol, 138.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 100°C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford this compound.
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent, which often provides high reactivity and yields under mild conditions.
Experimental Protocol:
-
Preparation of Phenylzinc Chloride: In a flame-dried flask under argon, add magnesium turnings (1.1 mmol, 26.7 mg) to anhydrous THF (2 mL). Add a small crystal of iodine to initiate the reaction. Add bromobenzene (1.0 mmol, 157 mg) dropwise to form the Grignard reagent. In a separate flask, dissolve zinc chloride (1.1 mmol, 150 mg) in anhydrous THF (2 mL) and cool to 0°C. Add the freshly prepared Grignard reagent to the zinc chloride solution and stir for 30 minutes at room temperature to form the phenylzinc chloride solution.
-
Coupling Reaction: To a separate flame-dried flask, add 2-chloroisonicotinonitrile (1.0 mmol, 138.5 mg) and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23.1 mg).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF (3 mL).
-
Add the prepared phenylzinc chloride solution (1.0 mmol) dropwise to the reaction mixture.
-
Heat the reaction to 65°C and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography (hexane/ethyl acetate = 4:1).
Stille Coupling
The Stille coupling employs organotin reagents. While often providing good yields, the toxicity of tin compounds is a significant consideration.
Experimental Protocol:
-
In a Schlenk tube, combine 2-chloroisonicotinonitrile (1.0 mmol, 138.5 mg), tributylphenyltin (1.1 mmol, 404.7 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene (5 mL).
-
Heat the mixture to 110°C and stir for 16 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Wash the solution with a saturated aqueous solution of potassium fluoride (2 x 15 mL) to remove tin byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography (hexane/ethyl acetate = 4:1).
One-Pot Cyclocondensation
This method provides a straightforward approach to the pyridine core through a multi-component reaction.
Experimental Protocol:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 mmol, 106.1 mg), malononitrile (1.0 mmol, 66.1 mg), and N-cyanoacetamide (1.0 mmol, 84.1 mg) in ethanol (10 mL).
-
Add piperidine (0.2 mmol, 17.0 mg) as a catalyst.
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic methods described.
Caption: Comparative workflow of palladium-catalyzed cross-coupling and one-pot cyclocondensation methods.
Caption: General experimental workflow for the synthesis of this compound.
Comparative Analysis of the Biological Activity of 2-Phenylisonicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of various 2-Phenylisonicotinonitrile and closely related nicotinonitrile derivatives, supported by experimental data from recent studies. The information is intended to aid researchers in drug discovery and development by summarizing the cytotoxic and antimicrobial potential of these compounds.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected nicotinonitrile derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | Biological Activity | IC50 (µg/mL) | Reference |
| Derivative 9 | MCF-7 (Breast) | Anticancer | 0.46 ± 0.006 | [1] |
| HCT-116 (Colon) | Anticancer | 0.51 ± 0.009 | [1] | |
| HepG2 (Liver) | Anticancer | 0.63 ± 0.011 | [1] | |
| Derivative 17 | MCF-7 (Breast) | Anticancer | 1.23 ± 0.24 | [1] |
| HCT-116 (Colon) | Anticancer | 1.57 ± 0.31 | [1] | |
| HepG2 (Liver) | Anticancer | 1.88 ± 0.37 | [1] | |
| Derivative 20 | MCF-7 (Breast) | Anticancer | 2.11 ± 0.42 | [1] |
| HCT-116 (Colon) | Anticancer | 2.34 ± 0.46 | [1] | |
| HepG2 (Liver) | Anticancer | 2.43 ± 0.51 | [1] | |
| Compound P-6 | HCT-116 (Colon) | Anticancer | 0.37 ± 0.15 µM | [2] |
| MCF-7 (Breast) | Anticancer | 0.44 ± 0.06 µM | [2] | |
| Compound P-20 | HCT-116 (Colon) | Anticancer | 0.56 µM | [2] |
| MCF-7 (Breast) | Anticancer | 0.39 µM | [2] |
Note: Data for derivatives 9, 17, and 20 are from a single study and can be directly compared. Data for compounds P-6 and P-20 are from a different study and are presented for broader context. Direct comparison between the two sets of data should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these derivatives.
Anticancer Activity Evaluation (MTT Assay)[2][3]
The anti-proliferative activity of the synthesized nicotinonitrile derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) were seeded in 96-well plates at a density of approximately 5 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. The plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the wells was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined from the dose-response curves.
Antimicrobial Activity Evaluation (Broth Microdilution Method)[4][5]
The minimal inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains was determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth overnight at 37°C. The cultures were then diluted to achieve a final concentration of approximately 5 × 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds were serially diluted in the appropriate growth medium in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of this compound derivatives.
References
A Comparative Guide to HPLC and Gas Chromatography for Purity Validation of 2-Phenylisonicotinonitrile
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 2-Phenylisonicotinonitrile is of paramount importance. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution and applicability to a wide range of compounds.[1][2] However, for certain molecules, Gas Chromatography (GC) can present a viable alternative.[3] This guide provides an objective comparison of a primary HPLC method and a secondary GC method for the purity validation of this compound, supported by hypothetical experimental data.
Experimental Protocols
A robust analytical method is crucial for the accurate determination of purity and the detection of any potential impurities.[4] The following protocols for HPLC and GC analysis have been developed based on established methodologies for pyridine derivatives and aromatic nitriles.[5][6]
Primary Method: High-Performance Liquid Chromatography (HPLC)
This method is designed to provide high-resolution separation of this compound from potential process-related impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is used.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: DAD at 254 nm.
-
Alternative Method: Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[7] This method is presented as a faster, alternative approach for purity assessment, particularly for identifying volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 5 mL of Dichloromethane to obtain a stock solution of 5 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Transfer the solution to a GC vial for injection.
-
-
Chromatographic Conditions:
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Comparative Performance Data
The following table summarizes the hypothetical performance data for the two analytical methods based on a typical validation study.
| Parameter | HPLC Method | GC Method |
| Retention Time of this compound | 15.2 min | 10.8 min |
| Purity (%) | 99.5% | 99.3% |
| Resolution (between main peak and closest impurity) | 2.5 | 1.8 |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 99.0 - 101.5% | 98.5 - 102.0% |
| Precision (%RSD) | < 1.0% | < 1.5% |
| Limit of Detection (LOD) | 0.01% | 0.02% |
| Limit of Quantification (LOQ) | 0.03% | 0.06% |
| Analysis Time | 30 min | 20 min |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the purity validation process.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Why Use HPLC Instead of GC? [monadlabtech.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. omicsonline.org [omicsonline.org]
Unveiling the Reactivity Landscape of Isonicotinonitriles: A Comparative Analysis of 2-Phenylisonicotinonitrile
For researchers and professionals in drug development, understanding the subtle nuances of molecular reactivity is paramount for designing effective synthetic routes and novel therapeutic agents. This guide provides a comparative analysis of the reactivity of 2-Phenylisonicotinonitrile against other isonicotinonitrile derivatives, supported by theoretical principles and available experimental data.
The isonicotinonitrile scaffold, a pyridine ring bearing a nitrile group at the 4-position, is a prevalent motif in medicinal chemistry. The reactivity of this core structure can be significantly modulated by the nature of the substituent at the 2-position. This analysis focuses on the influence of a phenyl group at this position and contrasts its effects with those of other common substituents.
The Phenyl Group: A Modulator of Electronic Effects
The phenyl substituent at the 2-position of the isonicotinonitrile ring exerts a dual electronic influence. It possesses an electron-withdrawing inductive effect (-I) due to the sp2 hybridization of its carbon atoms, and a resonance effect that can be either electron-donating (+M) or electron-withdrawing (-M), depending on the reaction type and the position of attack. This complex interplay of electronic effects ultimately governs the reactivity of both the pyridine ring and the nitrile functional group.
Reactivity at the Pyridine Ring: Nucleophilic Aromatic Substitution
The pyridine ring is inherently electron-deficient compared to benzene, making it more susceptible to nucleophilic attack. This reactivity is further enhanced by the presence of electron-withdrawing groups. The nitrogen atom in the pyridine ring, along with the cyano group, effectively delocalizes the negative charge of the Meisenheimer complex intermediate formed during nucleophilic aromatic substitution (SNAr), thereby stabilizing the transition state and accelerating the reaction.
Substituents at the 2-position play a crucial role in modulating this reactivity. To quantify this influence, the Hammett equation (log(k/k₀) = σρ) is a valuable tool. The Hammett substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) reflects the sensitivity of the reaction to these effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
| Substituent at 2-position | Hammett Constant (σp) | Expected Effect on Nucleophilic Aromatic Substitution Rate |
| -NO₂ (Nitro) | 0.78 | Strongly Activating |
| -CN (Cyano) | 0.66 | Activating |
| -C₆H₅ (Phenyl) | -0.01 | Slightly Deactivating (relative to H) |
| -H (Hydrogen) | 0.00 | Reference |
| -OCH₃ (Methoxy) | -0.27 | Deactivating |
| -N(CH₃)₂ (Dimethylamino) | -0.83 | Strongly Deactivating |
Note: The Hammett constants (σp) provided are for the para-position on a benzene ring and are used here as an approximation of the electronic influence on the pyridine ring. The actual effect can vary depending on the specific reaction and conditions.
As the table illustrates, strongly electron-withdrawing groups like nitro (-NO₂) and cyano (-CN) are expected to significantly increase the rate of nucleophilic aromatic substitution on the isonicotinonitrile ring. The phenyl group, with a slightly negative Hammett constant, is predicted to have a minor deactivating effect compared to an unsubstituted isonicotinonitrile. Conversely, electron-donating groups such as methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) are expected to decrease the reactivity of the ring towards nucleophiles.
Reactivity at the Nitrile Group
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions. The reactivity of the nitrile group is also influenced by the electronic nature of the substituent at the 2-position of the pyridine ring.
An electron-withdrawing substituent at the 2-position will increase the electrophilicity of the carbon atom of the nitrile group, making it more susceptible to nucleophilic attack. Therefore, isonicotinonitriles with substituents like -NO₂ or -CN are expected to exhibit enhanced reactivity of the nitrile group towards nucleophiles. The phenyl group, being relatively neutral in its electronic effect, is expected to have a modest impact on the reactivity of the nitrile group compared to strongly activating or deactivating groups.
Experimental Protocols
To quantitatively assess the reactivity of this compound and compare it with other derivatives, the following experimental protocols can be employed:
Kinetic Studies of Nucleophilic Aromatic Substitution
A common method to determine the rate of an SNAr reaction is to monitor the disappearance of the starting material or the appearance of the product over time using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
General Procedure:
-
Reactant Preparation: Prepare stock solutions of the 2-substituted isonicotinonitrile and the chosen nucleophile (e.g., sodium methoxide) in a suitable solvent (e.g., methanol).
-
Reaction Initiation: Mix the reactant solutions in a thermostated reaction vessel at a constant temperature.
-
Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a dilute acid).
-
Analysis: Analyze the quenched aliquots using HPLC or UV-Vis spectroscopy to determine the concentration of the starting material or product.
-
Data Analysis: Plot the concentration of the reactant/product versus time and determine the rate constant (k) from the integrated rate law corresponding to the reaction order.
By performing this experiment with a series of 2-substituted isonicotinonitriles under identical conditions, a direct comparison of their reaction rates can be made.
Visualizing the Comparison: A Conceptual Workflow
The following diagram illustrates the general workflow for a comparative reactivity study.
Caption: A conceptual workflow for the comparative analysis of the reactivity of substituted isonicotinonitriles.
Conclusion
Structure-Activity Relationship of 2-Phenylacrylonitrile Analogs as Potent Tubulin Inhibitors for Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a series of 2-phenylacrylonitrile derivatives, close structural analogs of 2-phenylisonicotinonitrile, as potent inhibitors of tubulin polymerization with significant anticancer activity. The data presented herein is crucial for the rational design of novel chemotherapeutic agents targeting the microtubule network.
Comparative Analysis of Antiproliferative Activity
A series of 2-phenylacrylonitrile derivatives were synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of each analog. The results, summarized in the table below, highlight key structural modifications that influence cytotoxic efficacy.
| Compound ID | R1 | R2 | R3 | R4 | R5 | HCT116 IC50 (nM)[1][2] | BEL-7402 IC50 (nM)[1][2] |
| 1a | H | H | H | H | H | >1000 | >1000 |
| 1g1a | OCH3 | OCH3 | OCH3 | H | H | 15.3 | 21.7 |
| 1g2a | OCH3 | OCH3 | OCH3 | OCH3 | H | 5.9 | 7.8 |
| 1g3a | OCH3 | OCH3 | OCH3 | H | OCH3 | 9.8 | 12.5 |
| 1h1a | OCH3 | OCH3 | H | H | H | 25.6 | 33.1 |
| CA-4 | - | - | - | - | - | 1.2 | 1.5 |
| Taxol | - | - | - | - | - | 8.7 | 10.2 |
CA-4 (Combretastatin A-4) and Taxol were used as positive controls.
The SAR analysis reveals that the substitution pattern on the phenyl ring is a critical determinant of antiproliferative activity. The unsubstituted analog 1a was inactive. The introduction of methoxy groups significantly enhanced potency, with the trimethoxy-substituted analog 1g1a showing potent activity. Notably, the tetramethoxy derivative 1g2a exhibited the most potent inhibitory activity against both HCT116 and BEL-7402 cell lines, with IC50 values in the low nanomolar range, surpassing the efficacy of the positive control, Taxol.[1][2] This suggests that increasing the number of methoxy substituents on the phenyl ring is favorable for anticancer activity.
Mechanism of Action: Tubulin Polymerization Inhibition
To elucidate the mechanism underlying the potent antiproliferative effects, the most active compound, 1g2a , was investigated for its ability to inhibit tubulin polymerization.
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
The results demonstrated that compound 1g2a effectively inhibited tubulin polymerization in a concentration-dependent manner. This inhibition of microtubule formation leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.
Experimental Protocols
Cell Culture and Proliferation Assay (MTT Assay)
Human cancer cell lines (HCT116 and BEL-7402) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2. For the antiproliferative assay, cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well. After 24 hours of incubation, the cells were treated with various concentrations of the test compounds for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.[1][2]
Tubulin Polymerization Assay
The inhibitory effect on tubulin polymerization was determined using a tubulin polymerization assay kit. Briefly, purified tubulin was suspended in a polymerization buffer. The test compounds at various concentrations were pre-incubated with the tubulin solution in a 96-well plate at 37°C for 5 minutes. The polymerization was initiated by the addition of GTP. The change in absorbance at 340 nm was monitored every minute for 60 minutes at 37°C using a temperature-controlled microplate reader. The IC50 value for tubulin polymerization inhibition was determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway: Disruption of Microtubule Dynamics and Induction of Apoptosis
The inhibition of tubulin polymerization by 2-phenylacrylonitrile analogs disrupts the dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. Ultimately, this sustained cell cycle arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.
References
Assessing the Drug-Likeness of 2-Phenylisonicotinonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel small-molecule therapeutics requires a thorough evaluation of their drug-like properties early in the discovery pipeline. This guide provides a comparative framework for assessing the drug-likeness of 2-Phenylisonicotinonitrile derivatives, a scaffold of interest in anticancer drug discovery. Due to the limited availability of comprehensive public data for a homologous series of these specific derivatives, this guide presents a representative comparison to illustrate the assessment process. The experimental data herein is illustrative to demonstrate the application of key drug-likeness assays.
Data Presentation: Physicochemical and In Vitro ADME Properties
The drug-likeness of a compound is often initially assessed by its physicochemical properties, guided by frameworks such as Lipinski's Rule of Five.[1][2] This rule suggests that poor oral absorption or permeation is more likely when a compound has a molecular weight (MW) over 500, a calculated octanol-water partition coefficient (cLogP) over 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA).[1][2] The table below presents a hypothetical dataset for a series of this compound derivatives to illustrate a comparative analysis.
| Compound ID | R-Group | MW ( g/mol ) | cLogP | HBD | HBA | TPSA (Ų) | Permeability (Pe) (10⁻⁶ cm/s) | Metabolic Stability (% remaining after 30 min) |
| PIN-1 | H | 180.21 | 2.5 | 0 | 2 | 36.7 | 15.2 | 85 |
| PIN-2 | 4-OCH₃ | 210.24 | 2.6 | 0 | 3 | 45.9 | 12.5 | 78 |
| PIN-3 | 4-Cl | 214.66 | 3.2 | 0 | 2 | 36.7 | 18.1 | 88 |
| PIN-4 | 4-NO₂ | 225.21 | 2.3 | 0 | 4 | 82.5 | 8.9 | 65 |
| PIN-5 | 4-N(CH₃)₂ | 223.28 | 2.9 | 0 | 3 | 40.0 | 14.7 | 72 |
This data is illustrative and intended for demonstrative purposes only.
Experimental Protocols
Accurate assessment of drug-likeness relies on robust experimental procedures. Below are detailed methodologies for key in vitro assays.
Determination of Lipophilicity (LogP)
The n-octanol/water partition coefficient (LogP) is a critical measure of a compound's lipophilicity.
Protocol: Shake-Flask Method
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol.
-
Compound Dissolution: Dissolve a known amount of the test compound in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Add an equal volume of the second phase to the first in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined time (e.g., 1-2 hours) to allow for the compound to partition between the two phases.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Permeability Assessment
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., 10% lecithin in dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: A 96-well donor plate is filled with a solution of the test compound in a buffer (e.g., phosphate-buffered saline, pH 7.4). A 96-well acceptor plate is filled with the same buffer.
-
Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich" where the compound can diffuse from the donor well, through the artificial membrane, into the acceptor well.
-
Incubation: The plate sandwich is incubated at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the following equation:
where [C_A] is the concentration in the acceptor well, [C_equ] is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.
In Vitro Metabolic Stability Assessment
Metabolic stability is evaluated by incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes.
Protocol: Metabolic Stability Assay using Liver Microsomes
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound to the reaction mixture at a final concentration typically around 1 µM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiation of Reaction: Initiate the metabolic reaction by adding the cofactor NADPH.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) can then be determined.
Mandatory Visualization
Signaling Pathway
Derivatives of this compound have been investigated for their potential as anticancer agents, with some studies suggesting they may act as inhibitors of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.
Caption: The PI3K/Akt signaling pathway and the putative inhibitory action of this compound derivatives.
Experimental Workflow
The assessment of drug-likeness follows a logical progression from computational predictions to in vitro experimental validation.
Caption: A generalized workflow for the assessment of drug-likeness properties.
References
Safety Operating Guide
Safe Disposal of 2-Phenylisonicotinonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides detailed procedural guidance for the proper disposal of 2-Phenylisonicotinonitrile, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Key Hazards:
-
Toxicity: Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [1][2][3][4]
-
Waste Segregation and Collection:
-
All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a designated hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Labeling of Hazardous Waste Container:
-
The container must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," and its CAS number, "33744-17-1," must be written on the label.
-
Indicate the primary hazards (e.g., Toxic, Irritant).
-
Keep a log of the amount of waste added to the container and the date of accumulation.
-
-
Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from incompatible materials and sources of ignition.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for the transfer of hazardous waste.
-
III. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area:
-
Immediately alert others in the vicinity.
-
If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.
-
-
Don Appropriate PPE:
-
Wear the personal protective equipment outlined in Section I.
-
-
Contain and Absorb the Spill:
-
For solid spills, carefully sweep the material to avoid generating dust.
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Collect and Dispose of Spill Debris:
-
Carefully scoop the absorbed material and contaminated debris into the designated hazardous waste container.
-
-
Decontaminate the Area:
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
IV. Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table provides hazard classifications for similar compounds, which should be used as a guide for safe handling and disposal.
| Hazard Classification | Phenylacetonitrile | 6-Phenylnicotinonitrile | General Guidance for this compound |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Harmful if swallowed | Treat as harmful if swallowed. |
| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin) | Harmful in contact with skin | Treat as harmful in contact with skin. |
| Acute Inhalation Toxicity | Not Classified | Harmful if inhaled | Avoid inhalation; handle in a fume hood. |
| Skin Corrosion/Irritation | Not Classified | Not Classified | Assume potential for skin irritation. |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Not Classified | Assume potential for serious eye irritation. |
Data sourced from publicly available Safety Data Sheets for analogous compounds.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 2-Phenylisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Phenylisonicotinonitrile (CAS No. 33744-17-1). The information herein is compiled to ensure the safety of laboratory personnel and to promote responsible chemical management.
Hazard Identification and Quantitative Data
| Parameter | Information | Reference Compound Data |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | N/A |
| Pictograms | Irritant | N/A |
| Acute Oral Toxicity (LD50) | Data not available | Phenylacetonitrile (Rat): 270 mg/kg |
| Acute Dermal Toxicity (LD50) | Data not available | Phenylacetonitrile (Rabbit): 270 mg/kg |
| Acute Inhalation Toxicity (LC50) | Data not available | Phenylacetonitrile (Rat): 430 mg/m³ (2 hours) |
Note: The toxicity data is for a related compound, Phenylacetonitrile, and should be used for reference only. Always handle this compound with a high degree of caution.
Personal Protective Equipment (PPE)
Based on the known hazards of skin, eye, and respiratory irritation, the following PPE is mandatory when handling this compound:
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber). Change gloves immediately if contaminated.
-
Eye and Face Protection: Safety goggles and a face shield must be worn to protect against splashes.
-
Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, consider additional protective clothing.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
3.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.
-
Spill Kit: Have a spill kit containing appropriate absorbent materials readily available.
3.2. Handling the Chemical:
-
Don PPE: Before handling the compound, put on all required personal protective equipment.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.
3.3. Post-Handling Procedures:
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation and Collection:
-
Waste Container: Collect all waste materials, including unused product, contaminated consumables (e.g., gloves, wipes, pipette tips), and empty containers, in a dedicated and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name "this compound."
4.2. Storage of Waste:
-
Secure Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Compatibility: Ensure the waste container is stored away from incompatible materials.
4.3. Final Disposal:
-
Institutional Procedures: Follow your institution's established procedures for the disposal of chemical waste.
-
Licensed Contractor: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
